Technical Documentation Center

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride
  • CAS: 2416236-20-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(Pyridin-2-yl)piperidin-3-amine Dihydrochloride: Structural Profiling and Synthetic Methodology

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the shift away from flat, fully aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the shift away from flat, fully aromatic compounds toward molecules with higher sp³ character (Fsp³) has driven the demand for conformationally flexible, functionalized heterocycles. 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride (CAS: 2416236-20-7) represents a highly versatile building block that perfectly aligns with this paradigm. By fusing a 2-aminopyridine bioisostere with a piperidine-3-amine scaffold, this compound offers a unique combination of hydrogen-bonding capability, basicity, and spatial vectoring.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the structural rationale behind this molecule, detail a self-validating synthetic workflow, and explain the mechanistic causality behind each experimental choice to ensure reproducible scale-up in your laboratory.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Structural Causality

The molecule consists of two primary domains:

  • The 2-Aminopyridine Motif: The nitrogen atom of the piperidine ring is directly conjugated with the 2-position of the pyridine ring. This partial delocalization reduces the basicity of the piperidine nitrogen while maintaining the hydrogen-bond acceptor capability of the pyridine nitrogen.

  • The Primary Aliphatic Amine: Located at the 3-position of the piperidine ring, this primary amine is highly nucleophilic and basic (pKa ~10.4). This makes it an ideal handle for subsequent functionalization (e.g., amide coupling, reductive amination, or urea formation).

Why the Dihydrochloride Salt? Free-base aliphatic primary amines are prone to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. By isolating the compound as a dihydrochloride salt, both the primary aliphatic amine and the pyridine nitrogen are protonated. This drastically enhances aqueous solubility, ensures a crystalline morphology for accurate weighing, and guarantees long-term shelf stability[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the compound[1]:

ParameterValue
Chemical Name 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride
CAS Registry Number 2416236-20-7
Molecular Formula C₁₀H₁₇Cl₂N₃ (or C₁₀H₁₅N₃ · 2HCl)
Molecular Weight 250.17 g/mol
Topological Polar Surface Area (TPSA) 42.2 Ų
Hydrogen Bond Donors / Acceptors 3 / 3
Heavy Atom Count 15
Fraction sp³ (Fsp³) 0.50

Synthetic Methodology: A Self-Validating System

To synthesize 1-(pyridin-2-yl)piperidin-3-amine dihydrochloride reliably, we employ a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by acidolytic deprotection.

Route Justification

While Buchwald-Hartwig cross-coupling is a powerful tool for C-N bond formation, it requires expensive palladium catalysts and sensitive phosphine ligands. For 2-halopyridines, the SₙAr pathway is highly preferred. The electronegativity of the halogen (specifically fluorine) combined with the electron-withdrawing nature of the pyridine nitrogen lowers the LUMO of the ring, highly activating the 2-position for nucleophilic attack[2][3].

Mechanistic Pathway Visualization

Synthesis SM1 2-Fluoropyridine Step1 SₙAr Reaction (K2CO3, DMF, 110°C) SM1->Step1 SM2 3-Boc-aminopiperidine SM2->Step1 Int1 tert-Butyl (1-(pyridin-2-yl) piperidin-3-yl)carbamate Step1->Int1 Addition-Elimination Step2 Boc Deprotection (4M HCl in Dioxane, RT) Int1->Step2 Product 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride Step2->Product Acidolysis & Salt Formation

Synthetic workflow for 1-(pyridin-2-yl)piperidin-3-amine dihydrochloride via SNAr and acidolysis.

Step-by-Step Experimental Protocols
Protocol 1: SₙAr N-Arylation

Objective: Form the C-N bond via a Meisenheimer complex intermediate.

  • Preparation: Charge a dry, round-bottom flask with 2-fluoropyridine (1.0 eq) and tert-butyl piperidin-3-ylcarbamate (1.1 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted deprotonation of the Boc-carbamate, ensuring the secondary piperidine nitrogen acts as the sole nucleophile. DMF provides the high dielectric constant needed to stabilize the anionic Meisenheimer transition state[2].

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) and brine to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The intermediate can typically be used in the next step without column chromatography.

Protocol 2: Boc Deprotection and Salt Formation

Objective: Cleave the tert-butoxycarbonyl group and precipitate the target salt.

  • Preparation: Dissolve the crude tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate intermediate in a minimal amount of anhydrous Dichloromethane (DCM) or Methanol.

  • Acidolysis: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq of HCl) at 0 °C, then allow to warm to room temperature[4].

    • Causality: Why HCl in dioxane instead of Trifluoroacetic Acid (TFA)? Dioxane is a polar aprotic solvent that keeps the HCl gas in solution while stabilizing the transition state of the Boc cleavage. As the primary amine is deprotected, it immediately forms the hydrochloride salt. Because salts are highly insoluble in dioxane/DCM mixtures, the product naturally precipitates out of the solution. This drives the reaction to completion (Le Chatelier's principle) and eliminates the need for complex aqueous workups or reverse-phase chromatography[4].

  • Isolation: Stir for 2 hours. Once precipitation is complete, add cold diethyl ether to maximize the yield. Collect the solid via vacuum filtration, wash with copious amounts of diethyl ether to remove the tert-butyl alcohol byproduct and residual dioxane, and dry under high vacuum to yield the pure dihydrochloride salt[4].

Applications in Drug Discovery

The 1-(pyridin-2-yl)piperidin-3-amine motif is highly prized in fragment-based drug discovery (FBDD) and lead optimization.

  • Kinase Inhibitors: The 2-aminopyridine core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors, participating in critical bidentate hydrogen bonding with the kinase hinge region.

  • Vectoring: The 3-amino group on the piperidine ring projects out of the ATP-binding pocket toward the solvent-exposed region, providing an ideal attachment point for solubilizing groups or PROTAC linker conjugation.

References

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". PMC / National Institutes of Health. Available at:[Link]

Sources

Exploratory

1-Pyridin-2-ylpiperidin-3-amine Dihydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary & Strategic Rationale In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (CAS: 2416236-20-7) represents a highly versatile, structurally rigid diamine scaffold [1].

As an Application Scientist overseeing hit-to-lead optimization, I frequently advocate for the integration of this specific scaffold. The compound successfully marries the hydrogen-bonding capacity of a pyridine ring with the lipophilic, three-dimensional (sp³) character of a piperidine ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its utilization in drug discovery.

Physicochemical Properties & Molecular Identity

Understanding the quantitative metrics of this building block is the first step in successful assay and synthesis design. The data below summarizes the core molecular properties of the compound [2].

PropertyValue
Chemical Name 1-(pyridin-2-yl)piperidin-3-amine dihydrochloride
CAS Number 2416236-20-7
Molecular Formula (Salt) C₁₀H₁₇Cl₂N₃
Molecular Formula (Base) C₁₀H₁₅N₃
Molecular Weight (Salt) 250.17 g/mol
Molecular Weight (Base) 177.25 g/mol
Physical State Solid (Crystalline Powder)
The Causality of the Dihydrochloride Salt Form

A critical question often raised by synthetic chemists is why this compound is commercially supplied and stored as a dihydrochloride (2HCl) salt rather than a free base[3]. The causality is threefold:

  • Oxidative Stability: The free base contains a highly reactive primary aliphatic amine. Left unprotected, it is susceptible to atmospheric oxidation and rapid degradation. The 2HCl salt protonates the basic nitrogens, rendering them inert to oxidation.

  • Stoichiometric Precision: The free base of this specific molecular weight often presents as a viscous, hygroscopic oil. Converting it to a crystalline 2HCl powder allows for precise gravimetric weighing, which is critical for maintaining exact stoichiometric ratios in parallel synthesis.

  • Aqueous Solubility: For researchers utilizing this compound directly in biological screening assays, the 2HCl salt provides near-instantaneous dissolution in aqueous buffers, bypassing the need for high concentrations of DMSO.

Structural Logic and Pharmacophore Utility

The architectural design of 1-pyridin-2-ylpiperidin-3-amine is highly intentional. It acts as a multifunctional pharmacophore capable of interacting with diverse protein targets.

Pharmacophore Core 1-Pyridin-2-ylpiperidin-3-amine Core Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Piperidine Piperidine Ring (Lipophilic sp3 Spacer) Core->Piperidine Amine Primary Amine (H-Bond Donor / Nucleophile) Core->Amine

Pharmacophore features of the 1-pyridin-2-ylpiperidin-3-amine scaffold.

  • The Pyridine Ring: Functions as a robust hydrogen-bond acceptor and can participate in π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within a target binding pocket.

  • The Piperidine Ring: Introduces critical sp³ hybridization. By incorporating this non-planar ring, medicinal chemists can "escape flatland," significantly improving the aqueous solubility of the final drug candidate and reducing off-target promiscuity.

  • The Primary Amine: Serves as the primary synthetic handle. Its high nucleophilicity makes it an ideal candidate for amide couplings, reductive aminations, or nucleophilic aromatic substitutions (SNAr).

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols have been designed not just as a sequence of steps, but as self-validating systems where the chemist can visually or analytically confirm success at each stage.

Protocol A: Analytical LC-MS Validation

Before committing this building block to a multi-step synthesis, its identity and purity must be validated.

  • Sample Preparation: Dissolve 1.0 mg of the 2HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).

    • Causality: While the salt is highly water-soluble, a 50% methanolic solution ensures compatibility with the initial organic conditions of reverse-phase chromatography and significantly aids in droplet desolvation within the Electrospray Ionization (ESI) source.

  • Mobile Phase Selection: Utilize Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B).

    • Causality: Formic acid acts as a volatile ion-pairing agent. It ensures the basic secondary and primary amines remain fully protonated during the chromatographic run, preventing peak tailing on silica-based C18 columns and sharpening the resolution.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: The presence of three nitrogen atoms makes this molecule highly basic; ESI+ will readily yield the [M+H]+ ion.

    • Self-Validation Checkpoint: The mass spectrometer must display a dominant peak at m/z 178.1 (the mass of the free base + 1 proton), not 250.17. The non-covalent HCl molecules dissociate completely in the LC mobile phase. The appearance of m/z 178.1 definitively validates the structural identity of the core scaffold.

Protocol B: Free-Basing for Amide Coupling

When synthesizing a lead compound, the 2HCl salt must be neutralized in situ to activate the primary amine for coupling.

G A 1-Pyridin-2-ylpiperidin- 3-amine 2HCl B Free Basing (Neutralization) A->B DIPEA / Solvent C Amide Coupling (Target Synthesis) B->C Electrophile D Purification (Prep-HPLC) C->D Crude Mixture E Lead Compound (In Vitro Testing) D->E Pure API

Workflow for incorporating the 2HCl salt building block into a lead compound.

  • Reagent Suspension: Suspend 1.0 equivalent of the 2HCl salt in anhydrous Dichloromethane (DCM) at room temperature.

    • Causality: The 2HCl salt is largely insoluble in DCM, meaning the reaction mixture will initially appear as a cloudy suspension. This is intentional, as it prevents premature side reactions.

  • Base Addition: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: Exactly 2.0 equivalents are consumed immediately to strip the two HCl molecules, releasing the nucleophilic free base. The remaining 1.5 equivalents serve as an acid scavenger for the subsequent coupling step.

    • Self-Validation Checkpoint: Upon the addition of DIPEA, the cloudy suspension will rapidly clarify into a homogeneous, transparent solution. This visual transition is a self-validating indicator that the salt has been successfully neutralized and the soluble free base has been generated.

  • Electrophile Addition: Cool the solution to 0°C and add the target acyl chloride or activated carboxylic acid.

    • Causality: Cooling the reaction minimizes exothermic degradation and prevents potential off-target acylation at the less nucleophilic pyridine nitrogen, driving absolute regioselectivity toward the primary amine.

Conclusion

1-Pyridin-2-ylpiperidin-3-amine 2HCl is far more than a simple reagent; it is a meticulously engineered molecular tool. By understanding the causality behind its salt form, leveraging its 3D structural properties, and employing self-validating experimental protocols, drug development professionals can effectively utilize this scaffold to synthesize highly potent, soluble, and selective therapeutic candidates.

References

Foundational

Engineering the Pharmacophore: Physicochemical Profiling of Pyridine-Substituted Piperidine Amines

Introduction: The Convergence of Form and Function The strategic incorporation of basic nitrogen (BaN) heterocycles remains a cornerstone of modern medicinal chemistry, with piperidine and pyridine ranking among the most...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Form and Function

The strategic incorporation of basic nitrogen (BaN) heterocycles remains a cornerstone of modern medicinal chemistry, with piperidine and pyridine ranking among the most prevalent rings in FDA-approved therapeutics 1. The fusion of these two moieties—creating pyridine-substituted piperidine amines—yields a highly privileged scaffold. This architecture perfectly balances the "Escape from Flatland" mandate by providing rich sp³ 3D character 2, while offering precise vectors for stereoelectronic tuning.

As application scientists, we do not merely synthesize these molecules; we engineer their physicochemical properties—specifically pKa, LogP, and LogD—to navigate the complex trade-offs between target affinity, aqueous solubility, and membrane permeability.

Deconstructing the Scaffold: Causality of Physicochemical Properties

Understanding the physicochemical behavior of this scaffold requires deconstructing its individual components and analyzing their synergistic causality:

  • The Piperidine Core : As a saturated six-membered ring, piperidine imparts critical 3D topography, enhancing target specificity while reducing the off-target toxicity often associated with flat, aromatic molecules [[2]](). However, the unsubstituted piperidine nitrogen is highly basic (pKa ~11.1) [[3]](). At physiological pH (7.4), it is almost entirely protonated, which can severely restrict passive membrane permeability and increase the risk of phospholipidosis 3.

  • The Pyridine Ring : Pyridine is an electron-deficient aromatic heterocycle. Executing a "phenyl-to-pyridyl switch" is a classical strategy to lower overall lipophilicity (LogP) and introduce a hydrogen-bond acceptor 4. Crucially, because the pyridine ring is electron-deficient, it is significantly more resistant to cytochrome P450 (CYP450) mediated oxidation than a standard phenyl ring 4. The electronegative nitrogen pulls electron density away from the ring carbons, raising the activation energy required for the high-valent iron-oxo species of CYP enzymes to initiate oxidation.

  • The Amine Moiety : The presence of an additional primary or secondary amine provides a handle for salt formation and further basicity tuning. The spatial relationship between the pyridine, the piperidine nitrogen, and the amine dictates the overall ionization micro-constants of the molecule.

PharmacophoreLogic Main Pyridine-Substituted Piperidine Amine Pip Piperidine Core Main->Pip Pyr Pyridine Ring Main->Pyr Amine Amine Moiety Main->Amine Prop1 sp3 3D Character Pip->Prop1 Prop2 Electron-Deficient Aromaticity Pyr->Prop2 Prop3 Tunable Basicity Amine->Prop3 Out1 Target Fit & Reduced Flatness Prop1->Out1 Out2 CYP450 Stability & H-Bond Acceptor Prop2->Out2 Out3 Optimized LogD & Solubility Prop3->Out3

Caption: Logical mapping of pharmacophore contributions to physicochemical properties.

Strategic Modulation: Stereoelectronic Tuning of pKa and Permeability

A primary pharmacokinetic liability with piperidine amines is their susceptibility to P-glycoprotein (P-gp) mediated efflux due to high basicity. To mitigate this without losing the sp³ character, application scientists employ stereoselective fluorination. The introduction of a highly polarized C–F bond exerts an inductive electron-withdrawing effect that attenuates the amine's pKa 5.

The causality here is highly dependent on spatial orientation. For cyclic alkyl amines, an equatorial fluorine substituent decreases the pKa significantly more (e.g., ΔpKa ~ -2.3) than an axial fluorine (ΔpKa ~ -1.4) [[6]](). By strategically placing a fluorine atom on the piperidine ring, researchers can suppress the pKa from ~9.3 down to ~7.4 [[5]](). This shift increases the proportion of the neutral species at physiological pH, thereby enhancing passive permeability and drastically reducing P-gp efflux liability 5.

Quantitative Property Matrix

The following table summarizes the causal relationships between structural modifications and their physicochemical readouts.

Structural ModificationPrimary Physicochemical ImpactMechanistic CausalityADME Outcome
Unsubstituted Piperidine High pKa (~11.1), High LogDUnshielded basic nitrogenGood solubility, poor permeability, high P-gp efflux.
Phenyl-to-Pyridyl Switch Decreased LogP, Added HBAN-atom electronegativity alters hydration energyImproved aqueous solubility, enhanced CYP450 stability.
Equatorial Fluorination Strong pKa attenuation (Δ -2.3)Optimal orbital alignment for inductive withdrawalIncreased neutral fraction at pH 7.4, higher permeability.
Axial Fluorination Moderate pKa attenuation (Δ -1.4)Suboptimal orbital alignment for inductive effectFine-tuned basicity, moderate permeability improvement.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the physicochemical profiling of these scaffolds must rely on self-validating assay architectures. A protocol is only as reliable as its internal controls.

Protocol 1: High-Throughput Potentiometric pKa Titration

Causality of Design: Traditional UV-metric pKa assays fail for aliphatic piperidines lacking strong chromophores. Potentiometric titration is the gold standard, but it requires cosolvent extrapolation due to the poor aqueous solubility of the neutral free-base.

  • System Calibration : Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation Step: Titrate a reference standard (e.g., Quinine, pKa 4.1 and 8.5) to confirm electrode slope and system accuracy.

  • Sample Preparation : Dissolve 1-2 mg of the pyridine-substituted piperidine amine in a standardized ionic strength background (0.15 M KCl) using varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) to ensure complete dissolution of the neutral species.

  • Titration Execution : Titrate from pH 2.0 to 12.0 using 0.5 N KOH under a nitrogen atmosphere to prevent CO₂ absorption (which artificially lowers pH).

  • Data Extrapolation (Yasuda-Shedlovsky Plot) : Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate to 0% cosolvent to determine the true aqueous pKa.

Protocol 2: Shake-Flask LogD_7.4 Determination via LC-MS/MS

Causality of Design: In silico LogP predictions often fail for complex basic heterocycles due to unpredictable intramolecular hydrogen bonding. The shake-flask method remains the empirical truth, provided mass balance is strictly monitored to account for adsorption to glassware or precipitation.

  • Phase Saturation : Pre-saturate 1-Octanol and 10 mM Phosphate Buffer (pH 7.4) with each other for 24 hours to ensure thermodynamic equilibrium.

  • Incubation : Spike the compound into the buffer phase (target concentration 10 µM). Add an equal volume of octanol. Shake at 25°C for 60 minutes.

  • Separation : Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Critical Step: Emulsions will artificially inflate the aqueous concentration, skewing the LogD lower.

  • Quantification & Mass Balance : Analyze both phases via LC-MS/MS. Validation Step: Calculate the total mass recovered (Octanol Mass + Buffer Mass). If recovery is <95%, the assay is invalidated due to precipitation or non-specific binding, and must be repeated with a lower initial concentration.

ExperimentalWorkflow Start Compound Library (Pyridine-Piperidines) Step1 Potentiometric pKa Titration (Cosolvent) Start->Step1 Step2 Shake-Flask LogD_7.4 (LC-MS/MS) Step1->Step2 Val1 System Validation: Quinine Reference Step1->Val1 Step3 PAMPA & MDR1-MDCK Permeability Step2->Step3 Val2 Mass Balance Check (Recovery > 95%) Step2->Val2 Val3 Lucifer Yellow Integrity Assay Step3->Val3 Decision ADME Criteria Met? (LogD 1-3, High Perm) Step3->Decision Decision->Start No (Structural Tuning) End Lead Progression Decision->End Yes

Caption: Self-validating physicochemical and ADME profiling workflow. (Note: In Step 3, Lucifer Yellow serves as a paracellular marker. If it passes through the monolayer, tight junctions are compromised, invalidating the transcellular permeability reading—a key self-validating control).

Conclusion

The pyridine-substituted piperidine amine is not merely a structural motif; it is a highly tunable physicochemical system. By understanding the causality behind basicity, lipophilicity, and metabolic stability, application scientists can leverage stereoelectronic modifications—such as the phenyl-pyridyl switch and targeted fluorination—to systematically optimize ADME profiles. Adhering to self-validating experimental protocols ensures that these optimizations are grounded in empirical reality, accelerating the progression of robust clinical candidates.

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics and Assay Preparation for 1-Pyridin-2-ylpiperidin-3-amine Dihydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The transition from chemical synthesis to in vitro and in vi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The transition from chemical synthesis to in vitro and in vivo biological evaluation requires a rigorous understanding of a compound's physicochemical behavior in various solvent systems. 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (CAS: 2416236-20-7) is a highly polar, nitrogen-rich heterocyclic building block and pharmacophore intermediate[1].

This whitepaper provides an authoritative analysis of its solubility profile, contrasting its behavior in aqueous media (Water/PBS) against polar aprotic media (DMSO). By understanding the thermodynamic causality behind its dissolution—specifically the solvation mechanics of dihydrochloride salts—researchers can prevent assay artifacts, optimize stock solution stability, and ensure reproducible high-throughput screening (HTS) results.

Physicochemical Foundation & Salt Selection Logic

To predict solubility, one must first deconstruct the molecular architecture. 1-Pyridin-2-ylpiperidin-3-amine consists of a piperidine core substituted with a 2-pyridyl group and a primary aliphatic amine.

In its free-base form, the lipophilicity of the pyridine and piperidine rings can limit rapid dissolution in aqueous biological media. To circumvent this, the compound is formulated as a dihydrochloride salt . The protonation of the primary amine and the pyridine nitrogen drastically lowers the crystal lattice energy relative to the hydration energy, shifting the molecule into a highly water-soluble state[2].

Table 1: Core Physicochemical Parameters
ParameterValue / Description
IUPAC Name 1-(pyridin-2-yl)piperidin-3-amine dihydrochloride
CAS Number 2416236-20-7
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol
Topological Polar Surface Area (TPSA) 42.2 Ų
Hydrogen Bond Donors / Acceptors 3 / 3
Ionization State (pH 7.4) Di-cationic (Protonated aliphatic & pyridine nitrogens)

Data grounded in standard cheminformatics databases for CAS 2416236-20-7[1].

Thermodynamic Solvation Mechanics: Water vs. DMSO

The choice between Water and DMSO for stock solutions is dictated by the distinct thermodynamic mechanisms each solvent uses to break the ionic crystal lattice of the dihydrochloride salt.

Aqueous Media: Complete Hydration

In water (Dielectric Constant, ε ≈ 80), the dissolution of the dihydrochloride salt is highly favorable. Water acts as both a strong hydrogen-bond donor and acceptor. It effectively solvates the protonated organic cations via its oxygen lone pairs, while simultaneously stabilizing the dissociated chloride (Cl⁻) anions through a robust hydrogen-bonding network[3]. This dual-solvation capacity results in rapid dissolution and high maximum solubility.

DMSO: The "Naked Chloride" Effect

Dimethyl sulfoxide (DMSO) is the industry standard for HTS master stocks because it prevents the hydrolysis of sensitive compounds and integrates seamlessly into cell culture media at low volumes (≤0.1% final concentration)[4]. However, DMSO (ε ≈ 47) is a polar aprotic solvent.

While the strongly electronegative sulfoxide oxygen excellently solvates the protonated amine cations, the sulfur atom is sterically hindered and lacks hydrogen-bond donating capability. Consequently, the Cl⁻ anions remain relatively unsolvated (often termed "naked anions") in DMSO. This high-energy state of the anion shifts the thermodynamic equilibrium, making the solid crystal lattice more competitive and generally reducing the kinetic and thermodynamic solubility of hydrochloride salts in DMSO compared to water[5].

Solvation_Mechanics Solid 1-Pyridin-2-ylpiperidin-3-amine 2HCl (Solid) Water Aqueous Media (H2O / PBS) Solid->Water Dissolution DMSO Aprotic Media (DMSO) Solid->DMSO Dissolution Hydration Complete Hydration (Cation & Anion) Water->Hydration H-Bonding Solvation Partial Solvation (Naked Cl- Effect) DMSO->Solvation Dipole-Cation SolubleH2O SolubleH2O Hydration->SolubleH2O SolubleDMSO Moderate Solubility ~15 mg/mL Solvation->SolubleDMSO

Thermodynamic solvation pathways of the dihydrochloride salt in Water vs DMSO.

Quantitative Solubility Profiles

Based on the physicochemical behavior of structurally analogous piperidine-amine dihydrochloride salts, the following table synthesizes the expected solubility limits and recommended working concentrations[5],[2],[4].

Table 2: Comparative Solubility Matrix
Solvent SystemSolvation MechanismEst. Max Thermodynamic SolubilityRecommended Max Stock Conc.
Ultrapure H₂O H-Bonding (Cation + Anion)> 50 mg/mL (>200 mM)100 mM
PBS (pH 7.4) H-Bonding + Ion Exchange> 30 mg/mL (>120 mM)50 mM
Anhydrous DMSO Dipole-Cation Interaction~ 15 - 25 mg/mL (~60-100 mM)10 mM - 20 mM

Note: Dissolving dihydrochloride salts in unbuffered water will significantly lower the pH of the solution due to the release of protons from the weakly basic pyridine/amine groups establishing equilibrium. For pH-sensitive downstream applications, dissolution in a buffered system like PBS is mandatory.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks to prevent false data caused by compound precipitation or non-specific binding.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the absolute saturation point of the compound, which is critical for formulation science[3].

Causality Check: Why use the shake-flask method over kinetic solvent-addition? Because kinetic methods often result in supersaturated solutions that eventually crash out, ruining long-term assays. Isothermal shaking ensures true thermodynamic equilibrium.

  • Solid Preparation: Weigh exactly 5.0 mg of 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride into a 1.5 mL amber glass vial. (Glass is used to prevent the lipophilic free-base fraction from adhering to plastic).

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4 or Anhydrous DMSO).

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25°C, 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.

  • Filtration (Self-Validation Step): Pass the supernatant through a 0.22 µm PTFE syringe filter . (PTFE is chosen over Nylon or Cellulose Acetate because it exhibits ultra-low non-specific binding for amine-containing compounds).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via HPLC-UV against a known standard curve.

Experimental_Workflow Start 1. Weigh Compound (Excess for Saturation) Split 2. Solvent Allocation Start->Split WaterBranch 3a. Add HPLC-grade H2O Split->WaterBranch DMSOBranch 3b. Add Anhydrous DMSO Split->DMSOBranch Mix 4. Isothermal Shaking (24h at 25°C, 800 rpm) WaterBranch->Mix DMSOBranch->Mix Filter 5. Phase Separation (0.22 µm PTFE Filtration) Mix->Filter Analyze 6. HPLC-UV Quantification Filter->Analyze

Standardized shake-flask workflow for determining thermodynamic solubility.

Protocol B: Preparation of 10 mM DMSO Master Stocks for In Vitro Assays

When preparing stocks for cell culture, sterility and solvent integrity are paramount.

  • Calculate Mass/Volume: To prepare a 10 mM stock, dissolve 2.50 mg of the compound in exactly 1.00 mL of Anhydrous DMSO (≥99.9% purity).

  • Dissolution Mechanics: Vortex vigorously for 60 seconds. If the solution appears slightly turbid (due to the "naked chloride" effect slowing dissolution), sonicate in a water bath at room temperature for 5 minutes[4].

  • Optical Validation (Self-Validation Step): Shine a laser pointer through the vial. The absence of a scattered beam (Tyndall effect) confirms complete dissolution and the absence of colloidal micro-precipitates.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed tubes and store at -20°C.

    • Expert Insight: DMSO is highly hygroscopic. Repeated freeze-thaw cycles expose the stock to atmospheric moisture. While water increases the solubility of the dihydrochloride salt, it alters the precise 10 mM concentration and can trigger the degradation of moisture-sensitive co-reagents in downstream multiplex assays.

References

  • Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solubility and Dissolution Profile Assessment in Drug Discovery. J-Stage. Available at:[Link]

Sources

Foundational

Introduction: The Strategic Importance of the 3-Aminopiperidine Scaffold

An In-Depth Technical Guide to 3-Aminopiperidine Derivatives in Drug Discovery The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2] Its c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Aminopiperidine Derivatives in Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and its capacity to serve as a constrained scaffold for presenting substituents in a defined three-dimensional space make it a privileged structure in medicinal chemistry. Among its many derivatives, the chiral 3-aminopiperidine core has emerged as a particularly valuable building block, integral to the structure of several blockbuster drugs.[3][4][5]

The strategic introduction of the 3-aminopiperidine moiety into a drug candidate can confer several advantages. It provides a chiral center that allows for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity.[6] The two nitrogen atoms—one in the ring and one in the exocyclic amino group—offer multiple points for chemical modification and can be tailored to modulate physicochemical properties such as pKa and solubility, which are critical for optimizing pharmacokinetic profiles.[6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-aminopiperidine derivatives, offering field-proven insights for researchers in drug discovery.

Part 1: Stereoselective Synthesis of the 3-Aminopiperidine Core

The therapeutic efficacy of drugs containing the 3-aminopiperidine scaffold is critically dependent on their stereochemistry. Consequently, the development of robust, scalable, and stereoselective synthetic routes is a cornerstone of their application. Methodologies often begin from readily available chiral starting materials, such as amino acids, or employ asymmetric catalysis.

Synthesis from Chiral Pool Starting Materials

A prevalent and efficient strategy involves the cyclization of derivatives of natural amino acids like L-ornithine and L-lysine.[3][4] This approach leverages the inherent chirality of the starting material to produce enantiomerically pure 3-aminopiperidine derivatives.

A representative workflow starting from L-ornithine to produce a protected (R)-3-aminopiperidine derivative is outlined below. The initial steps involve protecting the amino groups and activating the carboxylate for cyclization into a lactam. Subsequent reduction of the lactam and the protected amino acid side chain yields the desired piperidine ring.

G start L-Ornithine step1 Protection of Amino Groups (e.g., Boc, Cbz) start->step1 Protecting Agent step2 Esterification step1->step2 MeOH, Acid step3 Intramolecular Cyclization (Lactam Formation) step2->step3 Base lactam Protected (R)-3-Aminopiperidin-2-one step3->lactam step4 Lactam Reduction (e.g., LiAlH4) lactam->step4 product Protected (R)-3-Aminopiperidine step4->product

Fig. 1: General workflow for synthesis from L-ornithine.
Biocatalytic and Chemoenzymatic Approaches

Modern synthetic chemistry increasingly turns to enzymatic methods to achieve high enantioselectivity under mild, environmentally friendly conditions.[7] Multi-enzyme cascades have been developed that utilize variants of galactose oxidase and imine reductase (IRED) to convert N-protected L-ornithinol (the alcohol corresponding to ornithine) into L-3-N-protected aminopiperidine.[8][9][10] This one-pot process avoids the isolation of potentially unstable intermediates and yields products with high enantiopurity.[8][10]

Exemplary Protocol: Synthesis of (R)-3-(Boc-amino)piperidine from D-Ornithine Hydrochloride

This protocol is adapted from established literature procedures and illustrates the cyclization and reduction strategy.[11]

Step 1: Esterification

  • Suspend D-Ornithine hydrochloride (1 equivalent) in anhydrous methanol (approx. 10-20 mL per gram of starting material).

  • Saturate the slurry with hydrogen chloride (HCl) gas at 0 °C, or alternatively, add acetyl chloride (2.2 equivalents) dropwise.

  • Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester dihydrochloride.

Step 2: Cyclization to Lactam

  • Dissolve the crude methyl ester from Step 1 in anhydrous methanol.

  • Add a solution of sodium methoxide (2.1 equivalents) in methanol dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Neutralize the reaction with HCl in an appropriate solvent (e.g., ether).

  • Filter the resulting precipitate (NaCl) and concentrate the filtrate to yield crude (R)-3-aminopiperidin-2-one hydrochloride.

Step 3: Boc Protection

  • Dissolve the crude lactam hydrochloride in a mixture of dioxane and water.

  • Add sodium bicarbonate (or another suitable base) to adjust the pH to ~8-9.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir at room temperature for 8-12 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield (R)-3-(Boc-amino)piperidin-2-one.

Step 4: Lactam Reduction

  • Caution: This step uses Lithium aluminum hydride (LiAlH₄), which is highly reactive. Perform under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.

  • Slowly add a solution of the Boc-protected lactam from Step 3 in anhydrous tetrahydrofuran (THF) to a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield (R)-3-(Boc-amino)piperidine.

Part 2: Therapeutic Applications and Mechanistic Insights

The 3-aminopiperidine scaffold is a key component in drugs targeting a wide array of diseases, from metabolic disorders and central nervous system conditions to bacterial infections.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

One of the most significant applications of the 3-aminopiperidine scaffold is in the development of DPP-IV inhibitors. DPP-IV is an enzyme that inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.

  • Alogliptin (Nesina®): This drug features an (R)-3-aminopiperidine moiety. The amino group is crucial for forming a key salt bridge interaction with glutamic acid residues (Glu205/206) in the S2 pocket of the DPP-IV active site. The piperidine ring itself serves as a rigid scaffold to correctly orient the aminopipecoline group for optimal binding.

G DPPIV DPP-IV Enzyme Active Site Incretins Incretins (GLP-1, GIP) DPPIV->Incretins Inactivates Alogliptin {Alogliptin|(R)-3-Aminopiperidine Moiety} Alogliptin->DPPIV Inhibits Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose

Fig. 2: Mechanism of action for DPP-IV inhibitors.
Glycine Transporter Type 1 (GlyT1) Inhibitors for Schizophrenia

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia.[12] One strategy to enhance NMDA receptor function is to increase the concentration of its co-agonist, glycine, in the synaptic cleft. This can be achieved by inhibiting GlyT1, the transporter responsible for glycine reuptake.

3-Amido-3-aryl-piperidine derivatives have been identified as a novel class of potent and selective GlyT1 inhibitors.[12]

  • Structure-Activity Relationship (SAR): In this class of compounds, the 3-aminopiperidine core acts as a central scaffold.

    • Piperidine Nitrogen (R1): Small alkyl groups, particularly a methyl group, were found to be optimal for potency.[12]

    • Aryl Group at C3 (R3): An unsubstituted phenyl group at the 3-position of the piperidine ring generally provides high potency.

    • Amide Moiety: A benzamide group with specific ortho, ortho', and para substitutions is critical for high-affinity binding. Deletion of any of these substituents leads to a significant drop in activity.[12]

Compound IDR1 (Piperidine-N)R3 (Piperidine-C3)Benzamide SubstituentsGlyT1 IC₅₀ (nM)
8 -CH₃Phenyl2,6-di-Cl, 4-CF₃15
9 -HPhenyl2,6-di-Cl, 4-CF₃110
18 -CH₃Phenyl4-CF₃3800
20 -CH₃Phenyl2,6-di-Cl>10000
Table 1: SAR data for 3-amido-3-aryl-piperidine GlyT1 inhibitors. Data adapted from Pinard et al.[12]
Substance P Antagonists

The 3-aminopiperidine scaffold has been utilized in the design of substance P antagonists.[13][14] These compounds block the neurokinin-1 (NK1) receptor, showing potential therapeutic value in treating inflammatory diseases, pain, and central nervous system disorders such as anxiety and depression.[13] The development of non-peptidic antagonists based on this scaffold offers significant advantages in metabolic stability compared to earlier peptide-based agents.[13]

Antibacterial Agents

The 3-aminopiperidine ring is a key structural feature in modern fluoroquinolone antibiotics.

  • Besifloxacin: This ophthalmic antibiotic uses a chiral (S)-3-aminoazepane ring, a seven-membered analogue of 3-aminopiperidine, but the principles are transferable. The basic amino group is critical for interaction with the bacterial DNA gyrase and topoisomerase IV enzymes and contributes to the drug's potent activity and broad spectrum. The synthesis of such enantiopure building blocks is a key challenge, often starting from amino acids like D-lysine.[3][4]

Conclusion

The 3-aminopiperidine scaffold is a validated and highly valuable privileged structure in modern drug discovery. Its conformational rigidity, chiral nature, and versatile functional handles provide medicinal chemists with a powerful tool to design potent and selective modulators of a wide range of biological targets. From controlling blood glucose in diabetes to modulating neurotransmission in the brain and combating bacterial infections, derivatives of 3-aminopiperidine are at the forefront of pharmaceutical development. Continued innovation in stereoselective synthesis, including advanced biocatalytic methods, will further expand the accessibility and application of this remarkable scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Source: Google Patents (WO1993001170A1)
  • Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: An asymmetric synthesis method for (R)-3-amino piperidine derivatives Source: SciSpace (based on a patent) URL: [Link]

  • Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Royal Society of Chemistry (Chemical Communications) URL: [Link]

  • Title: 3-AMINOPIPERIDINE DERIVATIVES AND RELATED NITROGEN CONTAINING HETEROCYCLES Source: WIPO Patentscope (WO/1993/001170) URL: [Link]

  • Title: 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Source: ACS Publications (ACS Medicinal Chemistry Letters) URL: [Link]

  • Title: Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades Source: ResearchGate (from Chemical Communications) URL: [Link]

  • Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin Source: ACS Figshare URL: [Link]

  • Title: Structure of few bio-active compounds having 3-amino piperidine ring system Source: Unknown (Likely a presentation or poster) URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

  • Title: Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine Source: PubMed URL: [Link]

  • Title: Preparation of (r)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Royal Society of Chemistry (Chemical Communications) URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]

Sources

Exploratory

Role of 1-Pyridin-2-ylpiperidin-3-amine as a chiral building block

An In-depth Technical Guide on the Role of 1-Pyridin-2-ylpiperidin-3-amine as a Chiral Building Block For Researchers, Scientists, and Drug Development Professionals Abstract Chiral piperidine scaffolds are cornerstones...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of 1-Pyridin-2-ylpiperidin-3-amine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperidine scaffolds are cornerstones of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] Within this privileged class, enantiomerically pure 1-pyridin-2-ylpiperidin-3-amine and its derivatives represent exceptionally valuable building blocks. The precise spatial orientation of the 3-amino group, dictated by its stereochemistry, is often critical for achieving high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the synthesis, stereochemical control, and strategic application of this chiral scaffold, with a particular focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. We will explore state-of-the-art synthetic methodologies, including highly efficient biocatalytic routes, and provide detailed, actionable protocols for key transformations.

Introduction: The Strategic Importance of the Chiral 3-Aminopiperidine Scaffold

The piperidine ring is one of the most frequently encountered N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional arrangement.[1][2] When functionalized with a chiral amino group at the 3-position, it becomes a powerful pharmacophore capable of forming critical hydrogen bonds, salt bridges, and other non-covalent interactions within enzyme active sites or receptor binding pockets.

The addition of a pyridyl group at the N-1 position further enhances the molecule's utility. The pyridine nitrogen can act as a hydrogen bond acceptor, influence the basicity (pKa) of the piperidine nitrogen, and engage in π-stacking interactions.[3] The combination of these features makes 1-pyridin-2-ylpiperidin-3-amine a versatile and high-value building block for constructing complex, biologically active molecules. Its significance is underscored by its incorporation into numerous drug candidates, most notably in the field of metabolic diseases.

Synthesis and Stereochemical Control

The paramount challenge in utilizing this building block is the efficient and scalable synthesis of a single enantiomer. The biological activity of a final drug molecule often resides in one enantiomer, while the other may be inactive or even contribute to off-target toxicity. Modern synthetic strategies have moved beyond classical resolution to more elegant and atom-economical asymmetric methods.

The most effective approach involves a two-stage chemo-enzymatic sequence: first, the asymmetric synthesis of the core chiral intermediate, (R)- or (S)-3-aminopiperidine (typically N-Boc protected), followed by N-arylation to install the pyridyl group.

Stage 1: Asymmetric Synthesis of the Chiral 3-Aminopiperidine Core

Biocatalysis has emerged as the superior method for producing enantiopure 3-amino-1-Boc-piperidine. This approach leverages the exquisite stereoselectivity of enzymes to transform a simple prochiral ketone into a chiral amine with exceptionally high enantiomeric excess (ee).

The key reaction is the asymmetric reductive amination of N-Boc-3-piperidone using an ω-transaminase (ω-TA) enzyme. Transaminases transfer an amino group from an amine donor (commonly isopropylamine) to a ketone acceptor. Depending on the specific enzyme chosen (many are commercially available), either the (R)- or (S)-enantiomer of the amine can be produced with >99% ee. This method is vastly superior to kinetic resolution, as it allows for a theoretical maximum yield of 100%.

Data Presentation: Performance of Commercial ω-Transaminases

The selection of the transaminase is critical for achieving the desired stereochemical outcome. The following table summarizes typical results for the asymmetric amination of N-Boc-3-piperidone.

Enzyme IDStereoselectivityAmine DonorConversion (%)Enantiomeric Excess (ee, %)
ATA-025-IMB(R)-selectiveIsopropylamine>99>99
ATA-256-IMB(S)-selectiveIsopropylamine>99>99

Data is representative based on performance patterns of commercially available immobilized transaminases.[4]

Stage 2: N-Arylation to Introduce the Pyridyl Moiety

Once the enantiopure 3-amino-1-Boc-piperidine is secured, the Boc protecting group is removed under acidic conditions to yield the free amine. This chiral amine is then coupled with a 2-halopyridine to form the final product. Two primary methods are employed for this crucial C-N bond formation:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, particularly when using highly activated 2-fluoropyridine. The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine, facilitates attack by the amine nucleophile.[3][5] The reaction proceeds via a Meisenheimer complex, with the fluoride ion being an excellent leaving group.[5] This method often requires heating but avoids the need for expensive metal catalysts.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more general and powerful alternative, especially for less reactive 2-chloro- or 2-bromopyridines.[6][7] The reaction requires a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., RuPhos, BrettPhos), and a base (e.g., NaOtBu or LiHMDS).[6][8] While more complex to set up, this method has a vast substrate scope and is a cornerstone of modern medicinal chemistry for C-N bond formation.[9]

Visualization: Chemo-Enzymatic Synthesis Workflow

The following diagram illustrates the efficient, state-of-the-art workflow for synthesizing enantiopure (R)-1-(pyridin-2-yl)piperidin-3-amine.

G cluster_0 cluster_1 cluster_2 A N-Boc-3-Piperidone (Prochiral Ketone) B (R)-3-Amino-1-Boc-piperidine A->B  ω-Transaminase (R-selective)  Isopropylamine, PLP C (R)-3-Aminopiperidine (Chiral Intermediate) B->C  Acidic Deprotection  (e.g., HCl) E (R)-1-(Pyridin-2-yl)piperidin-3-amine (Final Product) C->E  N-Arylation (SNAr)  Base (e.g., K₃PO₄)  Heat D 2-Fluoropyridine D->E G BuildingBlock (R)-3-Aminopiperidine Core Chiral Amine Piperidine Scaffold Alogliptin Alogliptin-like Structure Pyrimidinedione Moiety (R)-3-Aminopiperidine Moiety BuildingBlock:f0->Alogliptin:f1 Forms Salt Bridge in Active Site BuildingBlock:f1->Alogliptin:f1 Provides 3D Scaffold Function Pharmacological Function High-Affinity Binding to DPP-IV Selective Enzyme Inhibition Alogliptin->Function Enables

Caption: Structural contribution of the chiral aminopiperidine core to DPP-IV inhibition.

Experimental Protocols

The following protocols are provided as self-validating, field-proven methodologies for the synthesis of the key chiral intermediate and its subsequent N-arylation.

Protocol 1: Biocatalytic Synthesis of (R)-3-Amino-1-Boc-piperidine

This protocol is adapted from established enzymatic transamination procedures. [4] Materials:

  • N-Boc-3-piperidone

  • Immobilized (R)-selective transaminase (e.g., ATA-025-IMB)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, suspend N-Boc-3-piperidone (1.0 eq, e.g., 10 g) in triethanolamine buffer (100 mM, pH 7.5) to a concentration of ~50 g/L.

  • Cofactor & Donor Addition: Add PLP to a final concentration of 1 mM. Add isopropylamine to a final concentration of 1 M.

  • Enzyme Addition: Add the immobilized (R)-selective transaminase (e.g., 1 g of ATA-025-IMB per 10 g of substrate).

  • Reaction: Seal the vessel and agitate the mixture (e.g., orbital shaker) at a controlled temperature (30-40 °C). Monitor the reaction progress by HPLC or TLC until full conversion of the ketone is observed (typically 18-24 hours).

  • Workup: Upon completion, remove the immobilized enzyme by filtration. The enzyme can be washed with buffer and reused.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-amino-1-Boc-piperidine as a crude product, which is often of sufficient purity (>99% ee) for the next step.

Protocol 2: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a chiral aminopiperidine with 2-fluoropyridine. [5] Materials:

  • (R)-3-Aminopiperidine dihydrochloride

  • 2-Fluoropyridine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-Amyl alcohol or Dioxane

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotection (if starting from Boc-amine): Dissolve (R)-3-amino-1-Boc-piperidine in a minimal amount of a suitable solvent (e.g., Dioxane) and add an excess of 4M HCl in Dioxane. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain (R)-3-aminopiperidine dihydrochloride.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-aminopiperidine dihydrochloride (1.0 eq), 2-fluoropyridine (1.1 eq), and K₃PO₄ (3.0 eq to neutralize the salt and act as the base).

  • Solvent Addition: Add sufficient anhydrous tert-amyl alcohol or dioxane to achieve a concentration of ~0.2 M with respect to the aminopiperidine.

  • Reaction: Heat the stirred reaction mixture to reflux (approx. 100-110 °C). Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (R)-1-(pyridin-2-yl)piperidin-3-amine.

Conclusion and Future Outlook

1-Pyridin-2-ylpiperidin-3-amine stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile chemical handles allow for its strategic incorporation into complex molecules designed to interact with specific biological targets with high precision. The development of robust and scalable chemo-enzymatic routes has made this scaffold readily accessible, moving it from a niche specialty chemical to a mainstream tool for medicinal chemists.

Future research will likely focus on expanding the diversity of substituents on both the pyridine and piperidine rings to explore new chemical space. Furthermore, the application of this building block is expected to extend beyond DPP-IV inhibitors into other therapeutic areas where precise chiral recognition is paramount. As synthetic methodologies continue to advance, the strategic deployment of such pre-validated, enantiopure building blocks will remain a key enabler of accelerated and successful drug development programs.

References

  • Ghosh, A., & Ali, A. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 20(13), 3978–3981. Available at: [Link]

  • Hartwig, J. F., & Pouy, M. J. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 44(8), 583–593. Available at: [Link]

  • Sichuan Tongsheng Biotechnology Co., Ltd. (2014). Synthesis method of Alogliptin intermediate. CN103172670A. Available at: [Link]

  • Abe, T., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development, 25(2), 264–272. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5947–5957. Available at: [Link]

  • Verkade, J. G., & Urgaonkar, S. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8315–8321. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Ruan, J., & Xiao, J. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12, 849–856. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 878–885. Available at: [Link]

  • Wang, D., & Xia, G. (2021). Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. Angewandte Chemie International Edition, 60(25), 14049-14055. Available at: [Link]

  • Wisniewski, S. R., & Knowles, R. R. (2020). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. Available at: [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]

  • Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7352. Available at: [Link]

Sources

Foundational

Thermodynamic Stability of Piperidine Amine Dihydrochloride Salts: A Technical Whitepaper

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Thermodynamic Causality, Solid-State Characterization, and Thermal Profiling Workflows The Thermodynamic Imperative of Dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Thermodynamic Causality, Solid-State Characterization, and Thermal Profiling Workflows

The Thermodynamic Imperative of Dihydrochloride Salts

In pharmaceutical development, the selection of an optimal salt form is not merely a formulation checkbox; it is a fundamental thermodynamic intervention. Piperidine and its amine derivatives (e.g., 2-(aminomethyl)piperidine) are ubiquitous pharmacophores due to their predictable conformational geometry and basicity[1]. However, the free base forms of these aliphatic amines often suffer from high volatility, oxidative susceptibility, and low melting points, rendering them unsuitable for solid oral dosage forms.

By synthesizing the dihydrochloride salt, formulation scientists force the molecule into a significantly lower energy state. The dual protonation of the piperidine ring nitrogen (pKa ~11.12) and the exocyclic primary amine neutralizes the overall electrostatic charge, facilitating a robust crystalline lattice[1][2]. This guide explores the thermodynamic causality behind this stabilization and provides field-proven methodologies for evaluating the thermal stability of these critical Active Pharmaceutical Ingredients (APIs).

Lattice Energy and Solid-State Causality

The transition from a volatile free base to a stable dihydrochloride salt is driven by a massive increase in lattice enthalpy ( ΔHlattice​ ).

  • Enthalpic Stabilization via Hydrogen Bonding: The presence of two chloride counterions per molecule enables an extensive, charge-assisted hydrogen-bonding network ( N+−H⋯Cl− ). This dense 3D network drastically lowers the free energy of the solid state, directly correlating with higher melting points and superior thermal stability.

  • Conformational Locking: Conformationally flexible molecules often struggle to crystallize, leading to physical instability. By driving the solution pH well below the pKa of both amine groups during synthesis, the equilibrium is shifted entirely to the diprotonated state. This prevents the crystallization of energetically less stable conformations and stabilizes the solid form[3].

  • Hygroscopicity vs. Stability: While the dihydrochloride salt significantly improves thermal stability, the high charge density of the chloride ions increases dipole-ion interactions with atmospheric moisture. A decrease in aqueous solubility via hydrophobic salt selection is sometimes used to combat this, but for highly water-soluble dihydrochlorides, rigorous thermodynamic profiling is required to define the critical relative humidity (CRH)[2].

Quantitative Data: Comparative Thermodynamic Profiling

To illustrate the thermodynamic advantages of the dihydrochloride form, the following table summarizes the comparative thermochemical data shifts typically observed when transitioning a piperidine amine from its free base to its salt forms[1][4].

Thermodynamic PropertyPiperidine Amine (Free Base)Monohydrochloride SaltDihydrochloride Salt
Physical State (25°C) Liquid / Low-melting solidHygroscopic SolidHighly Crystalline Solid
Melting Point ( Tm​ ) < 20 °C150 – 180 °C220 – 260 °C
Enthalpy of Fusion ( ΔHfus​ ) ~15 kJ/mol~35 kJ/mol> 50 kJ/mol
Thermal Decomposition ( Td​ ) Volatilizes rapidly~ 200 °C> 280 °C
Aqueous Solubility Moderate (pH dependent)HighVery High (>1500 g/L)

Note: Values are representative baselines derived from parent piperidine thermochemical profiles.

Experimental Methodologies: Self-Validating Thermal Profiling

As a Senior Application Scientist, I mandate a self-validating analytical workflow for all salt screening. You cannot accurately interpret Differential Scanning Calorimetry (DSC) data without first understanding the mass-loss profile from Thermogravimetric Analysis (TGA). Running DSC blindly can lead to misidentifying a decomposition event as a polymorphic transition, or worse, rupturing a sealed pan and destroying the DSC cell.

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) serve as rapid, straightforward screening techniques for determining the thermal stability of these salts[5].

Protocol: Sequential TGA-DSC Workflow

Step 1: TGA Screening (Establishing the Decomposition Baseline)

  • Causality: Determine the onset of thermal degradation to set the safe upper-temperature limit for subsequent DSC analysis.

  • Methodology:

    • Load 5–10 mg of the piperidine amine dihydrochloride salt into an open platinum TGA pan.

    • Equilibrate the furnace at 25°C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during the scan.

    • Heat at a controlled rate of 10°C/min from 25°C to 400°C.

    • Record the extrapolated onset temperature of mass loss ( Td​ ). For dihydrochloride salts, the first mass loss event is typically the evolution of HCl gas or lattice water (if a hydrate).

Step 2: DSC Analysis (Isolating Phase Transitions)

  • Causality: Measure the enthalpy of fusion ( ΔHfus​ ) and identify true polymorphic transitions without the interference of degradation artifacts.

  • Methodology:

    • Encapsulate 3–5 mg of the sample in a hermetically sealed aluminum pan with a laser-drilled pinhole.

      • Scientific Rationale: The pinhole allows the release of volatile moisture (preventing pan rupture) while maintaining a self-generated atmosphere to accurately capture true melting points.

    • Heat from 25°C to ( Td​−20°C )—using the Td​ validated in Step 1—at 10°C/min under a nitrogen atmosphere[5].

    • Integrate the endothermic melting peak to calculate ΔHfus​ . A higher ΔHfus​ directly correlates with a more thermodynamically stable crystal lattice.

Mechanistic Visualization

The following diagram illustrates the logical relationship between the chemical protonation of the piperidine base, its enthalpic stabilization, and the self-validating thermal analysis workflow required to confirm API viability.

G Base Free Base (High Free Energy) Protonation Dual Protonation (2x HCl) pH < pKa1 & pKa2 Base->Protonation Acid-Base Reaction Lattice Charge-Assisted H-Bonding (N⁺-H ··· Cl⁻) Protonation->Lattice Crystallization DiHCl Dihydrochloride Salt (Low Free Energy) Lattice->DiHCl Enthalpic Stabilization TGA TGA: Assess Mass Loss (Decomposition) DiHCl->TGA Step 1 DSC DSC: Assess Phase Transitions (Melting/Tg) DiHCl->DSC Step 2 Stable Thermodynamically Stable API TGA->Stable Validates Limit DSC->Stable Validates Form

Fig 1: Thermodynamic stabilization and thermal profiling workflow for dihydrochloride salts.

Strategic Outlook

The thermodynamic stability of piperidine amine dihydrochloride salts is a direct consequence of charge-assisted hydrogen bonding that lowers the free energy of the solid state. While the addition of two chloride counterions drastically improves the melting point and thermal degradation threshold, it introduces hygroscopic variables that must be managed. By employing a strict, causality-driven TGA-to-DSC analytical workflow, drug development professionals can confidently validate the physical stability of these critical compounds, ensuring long-term viability from the bench to the clinic.

References
  • [3] Predicting the Physical Stability of Amorphous Tenapanor Hydrochloride using Local Molecular Structure Analysis, Relaxation Time Constants and Molecular Modelling | Source: researchgate.net |

  • [1] Piperidine | Source: Grokipedia |

  • [4] A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach | Source: benchchem.com |

  • [5] Thermal stability of the four cocrystals determined by DSC and TGA | Source: researchgate.net |

  • [2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source: mdpi.com |

Sources

Exploratory

In-Depth Technical Guide: Hydrogen Bond Donor and Acceptor Profiling of 1-Pyridin-2-ylpiperidin-3-amine

Executive Summary The evaluation of hydrogen bond donors (HBD) and acceptors (HBA) is a foundational step in predicting the pharmacokinetic behavior, membrane permeability, and receptor-binding affinity of small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of hydrogen bond donors (HBD) and acceptors (HBA) is a foundational step in predicting the pharmacokinetic behavior, membrane permeability, and receptor-binding affinity of small-molecule drug candidates. This technical whitepaper provides an authoritative, mechanistic analysis of the hydrogen bonding profile for 1-Pyridin-2-ylpiperidin-3-amine (Free Base). By deconstructing its molecular architecture, we establish the causality behind its computed HBD count of 2 and HBA count of 3. Furthermore, we outline self-validating experimental protocols to empirically confirm these computational metrics, ensuring high-fidelity data for downstream drug development.

Molecular Architecture and Pharmacokinetic Relevance

1-Pyridin-2-ylpiperidin-3-amine (Molecular Formula: C10​H15​N3​ ) is a bicyclic scaffold featuring a pyridine ring linked to a piperidine ring, which in turn bears a primary amine at the 3-position.

In the context of Lipinski's Rule of Five[1], hydrogen bonding capacity directly dictates a molecule's ability to traverse lipophilic cell membranes via passive diffusion. Molecules with excessive hydrogen bonding capacity suffer from poor oral bioavailability due to the high desolvation energy required to break water-solute interactions. Understanding the exact contribution of each heteroatom in 1-Pyridin-2-ylpiperidin-3-amine is critical for lead optimization.

Mechanistic Causality of Hydrogen Bonding

The computation of HBD and HBA counts relies on the structural environment of the nitrogen atoms within the molecule. Cheminformatics engines, such as the CACTVS toolkit utilized by the PubChem database [2], calculate these values based on the presence of lone pairs and specifically bound hydrogen atoms.

Hydrogen Bond Acceptors (HBA)

An atom acts as a hydrogen bond acceptor if it possesses at least one available lone pair of electrons. In 1-Pyridin-2-ylpiperidin-3-amine, there are three distinct nitrogen atoms contributing to the HBA count:

  • Pyridine Nitrogen (Aromatic, sp2 hybridized): The lone pair resides in an sp2 orbital orthogonal to the π -system, making it highly available for accepting a hydrogen bond. (Contribution: 1 HBA).

  • Piperidine Nitrogen (Tertiary, sp3 hybridized): This nitrogen is bonded to two carbons of the piperidine ring and the C2 carbon of the pyridine ring. Its sp3 lone pair is sterically accessible and acts as an acceptor. (Contribution: 1 HBA).

  • Primary Amine Nitrogen (Primary, sp3 hybridized): The −NH2​ group possesses a lone pair capable of accepting a hydrogen bond. (Contribution: 1 HBA).

Total HBA Count = 3

Hydrogen Bond Donors (HBD)

A hydrogen bond donor is defined strictly by the number of hydrogen atoms covalently bonded to an electronegative heteroatom (Nitrogen or Oxygen).

  • Pyridine and Piperidine Nitrogens: Both lack attached protons. (Contribution: 0 HBD).

  • Primary Amine Nitrogen: The −NH2​ moiety contains two N-H bonds. Each proton can independently participate in hydrogen bonding as a donor. (Contribution: 2 HBD).

Total HBD Count = 2

(Note: If the molecule is isolated as a salt, such as 1-pyridin-2-ylpiperidin-3-amine dihydrochloride, the protonation of the basic nitrogens alters the HBD count. The dihydrochloride salt exhibits an HBD count of 3 due to the formation of −NH3+​ and −NH+ species [3]. This guide focuses strictly on the free base).

Data Presentation: Quantitative H-Bond Analysis
Functional GroupNitrogen TypeHybridizationAttached ProtonsHBD ContributionHBA Contribution
Pyridine Ring Aromatic sp2 001
Piperidine Ring Tertiary sp3 001
Primary Amine Primary sp3 221
Total (Free Base) --2 2 3
Logical Mapping Diagram

G Molecule 1-Pyridin-2-ylpiperidin-3-amine (Free Base) Sub1 Pyridine Ring (Aromatic N) Molecule->Sub1 Sub2 Piperidine Ring (Tertiary N) Molecule->Sub2 Sub3 Primary Amine (-NH2 Group) Molecule->Sub3 HBA1 H-Bond Acceptor (Count: 1) Sub1->HBA1 HBA2 H-Bond Acceptor (Count: 1) Sub2->HBA2 HBA3 H-Bond Acceptor (Count: 1) Sub3->HBA3 HBD H-Bond Donor (Count: 2) Sub3->HBD TotalHBA Total HBA = 3 HBA1->TotalHBA HBA2->TotalHBA HBA3->TotalHBA TotalHBD Total HBD = 2 HBD->TotalHBD

Logical mapping of functional groups to HBD and HBA counts in 1-Pyridin-2-ylpiperidin-3-amine.

Experimental Protocols: In Silico & In Vitro Validation

To ensure scientific integrity, computational predictions must be treated as hypotheses requiring empirical validation. The following self-validating protocols establish the true hydrogen-bonding behavior of the compound in solution and solid states.

Protocol A: Solution-State Validation via 1H -NMR Proton Exchange

This protocol verifies the presence of the two exchangeable protons (HBDs) on the primary amine.

  • Sample Preparation: Dissolve 10 mg of high-purity 1-pyridin-2-ylpiperidin-3-amine (free base) in 0.5 mL of anhydrous deuterated chloroform ( CDCl3​ ).

  • Baseline Acquisition: Acquire a standard 1D 1H -NMR spectrum at 298 K. Identify the broad singlet corresponding to the −NH2​ protons (typically integrating to 2H, appearing between 1.5 - 2.5 ppm depending on concentration).

  • Deuterium Exchange: Add 2 drops of Deuterium Oxide ( D2​O ) to the NMR tube. Shake vigorously for 60 seconds to facilitate phase transfer and proton-deuterium exchange.

  • Validation Acquisition: Re-acquire the 1H -NMR spectrum.

  • Causality Analysis: The disappearance of the 2H broad singlet confirms the presence of exactly two labile protons acting as Hydrogen Bond Donors. The aromatic and aliphatic protons will remain unexchanged, validating the structural assignment.

Protocol B: Solid-State Validation via X-Ray Crystallography

To validate the HBA capacity, solid-state packing analysis is required.

  • Crystallization: Dissolve the free base in a minimal volume of a hydrogen-bond donating solvent (e.g., ethanol). Allow slow evaporation at 4°C to yield single crystals.

  • Diffraction Analysis: Mount a suitable single crystal on a diffractometer. Solve the structure using direct methods.

  • Intermolecular Mapping: Analyze the crystal lattice for short-contact interactions (distance < sum of Van der Waals radii).

  • Causality Analysis: The electron density map will reveal the spatial orientation of the solvent's hydroxyl protons interacting with the lone pairs of the pyridine, piperidine, and primary amine nitrogens, empirically confirming the 3 HBA sites.

Experimental Workflow Diagram

Workflow Step1 In Silico Profiling (CACTVS / RDKit) Step2 Synthesis & Purification (Free Base Isolation) Step1->Step2 Step3 NMR Spectroscopy (D2O Proton Exchange) Step2->Step3 Step4 X-Ray Crystallography (Solid-State H-Bonds) Step2->Step4 Step5 Data Synthesis (HBD/HBA Validation) Step3->Step5 Step4->Step5

Step-by-step experimental workflow for validating hydrogen bonding properties.

Computed Physicochemical Properties (Lipinski Parameters)

When evaluating 1-Pyridin-2-ylpiperidin-3-amine for drug-likeness, it is highly compliant with Lipinski's Rule of Five, making it an excellent candidate for oral formulation development.

PropertyComputed ValueRule of Five ThresholdCompliance
Molecular Weight 177.25 g/mol 500 DaYes
Calculated LogP (XLogP3) ~0.9 5Yes
Hydrogen Bond Donors 2 5Yes
Hydrogen Bond Acceptors 3 10Yes

Conclusion

The structural profiling of 1-Pyridin-2-ylpiperidin-3-amine reveals a highly favorable hydrogen-bonding network. With an HBD count of 2 (derived entirely from the primary amine) and an HBA count of 3 (derived from the three distinct nitrogen lone pairs), the molecule sits well within the optimal physicochemical space for passive membrane permeability. By coupling computational cheminformatics with the rigorous NMR and crystallographic protocols outlined above, researchers can confidently leverage this compound in advanced structure-activity relationship (SAR) campaigns.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

  • PubChem Database. "CACTVS Cheminformatics Toolkit and Computed Properties." National Center for Biotechnology Information. URL: [Link]

  • PubChem Compound Summary for CID 146155259. "1-(pyridin-2-yl)piperidin-3-amine dihydrochloride." National Center for Biotechnology Information. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Conversion of 1-(Pyridin-2-yl)piperidin-3-amine Dihydrochloride to Free Base

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Preparation of nucleophilic free amines for cross-coupling, amidation, or lipophilic assay preparation. Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Preparation of nucleophilic free amines for cross-coupling, amidation, or lipophilic assay preparation.

Mechanistic Rationale: The Chemistry of Free-Basing

Converting an amine hydrochloride salt to its free base is a fundamental operation in synthetic chemistry, but it requires precise control over pH and phase partitioning to maximize yield. The starting material, 1-(pyridin-2-yl)piperidin-3-amine dihydrochloride, presents a unique biphasic challenge due to its two distinct basic nitrogen centers.

In the dihydrochloride (2HCl) form, both basic sites are protonated:

  • The Primary Aliphatic Amine: Located at the C3 position of the piperidine ring, this center is highly basic with a pKa of approximately 10.0.

  • The Pyridine Nitrogen: The nitrogen on the pyridine ring is part of a conjugated 2-aminopyridine-like system. Literature establishes that the [1].

Causality in pH Selection: Because the highest pKa in the molecule is ~10.0, adjusting the aqueous solution to a pH > 12 is strictly required. This ensures that the environment is at least two pH units above the highest pKa, guaranteeing >99% deprotonation. Failing to reach this pH will result in a highly water-soluble mono-hydrochloride intermediate, drastically reducing extraction yields.

Causality in Solvent and Salt Selection: Once deprotonated, the free base is moderately polar. Dichloromethane (DCM) is the optimal extraction solvent because its [2] allows it to form the bottom layer in a separatory funnel, streamlining the process of multiple extractions. To prevent the polar free base from remaining in the aqueous phase, we employ a [3] by saturating the water with Sodium Chloride (NaCl). This drastically increases the ionic strength of the aqueous layer, lowering the solubility of the organic amine and driving the partition coefficient favorably toward the DCM layer.

Physicochemical Profiling

Understanding the physical shifts between the salt and the free base is critical for tracking the success of the conversion.

ParameterDihydrochloride Salt (2HCl)Free Base
Molecular Formula C10H15N3 · 2HClC10H15N3
Molecular Weight 250.17 g/mol 177.25 g/mol
Physical State Crystalline SolidViscous Oil / Low-Melting Solid
Aqueous Solubility High (>50 mg/mL)Low to Moderate
Organic Solubility Insoluble in DCM/EtOAcSoluble in DCM, EtOAc, MeOH
Protonation State Di-cationicNeutral

Experimental Workflow

ExtractionWorkflow Salt 1-(Pyridin-2-yl)piperidin-3-amine 2HCl in Aqueous Solution (pH ~2-3) BaseAdd Basification Add 2M NaOH (pH > 12) Salt->BaseAdd Extract Liquid-Liquid Extraction Add DCM & NaCl (Salting Out) BaseAdd->Extract Phase Phase Separation Extract->Phase Aq Top Layer: Aqueous Phase (Salts, Impurities) -> Discard Phase->Aq d = ~1.0 g/mL Org Bottom Layer: Organic Phase (DCM + Free Base) -> Keep Phase->Org d = 1.33 g/mL Dry Drying & Filtration Anhydrous Na2SO4 Org->Dry Evap Concentration Rotary Evaporation Dry->Evap Product Pure Free Base (C10H15N3) Evap->Product

Workflow for the conversion and extraction of 1-(Pyridin-2-yl)piperidin-3-amine free base.

Reagents & Equipment

  • Starting Material: 1-(Pyridin-2-yl)piperidin-3-amine 2HCl

  • Reagents: 2M Sodium Hydroxide (NaOH) aqueous solution, Dichloromethane (DCM) ACS grade, solid Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na2SO4).

  • Equipment: Separatory funnel, Erlenmeyer flasks, ice-water bath, pH indicator paper (range 1-14), rotary evaporator, and TLC plates (Silica gel 60 F254).

Step-by-Step Experimental Protocol

Phase 1: Dissolution and Basification
  • Aqueous Dissolution: Weigh the 1-(pyridin-2-yl)piperidin-3-amine 2HCl salt and transfer it to an Erlenmeyer flask. Add deionized water (approximately 10 mL per gram of salt) and stir until complete dissolution is achieved.

  • Thermal Control: Place the flask in an ice-water bath. The neutralization of the hydrochloride salt is an exothermic process; cooling prevents thermal degradation or solvent flash-boiling.

  • pH Adjustment: Slowly add 2M aqueous NaOH dropwise while stirring vigorously.

  • pH Verification: Periodically check the pH using universal indicator paper. Continue adding NaOH until the solution reaches a stable pH > 12 .

Phase 2: Salting Out and Extraction
  • Salting Out: Add solid NaCl to the basified aqueous solution until no more dissolves (saturation point). Stir for 5 minutes.

  • Liquid-Liquid Extraction: Transfer the saturated, basified mixture to a separatory funnel. Add DCM (approximately 10 mL per gram of starting material).

  • Partitioning: Stopper the funnel, invert, and vent immediately to release pressure. Shake gently but thoroughly for 1-2 minutes to maximize surface area contact between the phases. Allow the funnel to rest until two distinct layers form.

  • Collection: Drain the bottom organic layer (DCM) into a clean Erlenmeyer flask.

  • Repeated Extraction: Add fresh DCM to the remaining aqueous layer in the funnel and repeat the extraction process two additional times. Combine all organic layers.

Phase 3: Self-Validation and Isolation
  • Self-Validation Check (Crucial): Before discarding the aqueous layer, spot a small drop onto a silica TLC plate. Visualize under short-wave UV (254 nm) or stain with Ninhydrin. The absence of a UV-active or Ninhydrin-positive (purple/blue) spot confirms that the amine has been quantitatively transferred to the organic phase.

  • Drying: Add anhydrous Na2SO4 to the combined DCM layers. Swirl the flask. Continue adding until the drying agent flows freely and stops clumping, indicating all residual water has been absorbed. Let it sit for 15 minutes.

  • Filtration: Filter the dried organic solution through fluted filter paper into a pre-weighed round-bottom flask. Wash the filter cake with a small amount of fresh DCM to ensure quantitative transfer.

  • Concentration: Remove the DCM using a rotary evaporator under reduced pressure at a water bath temperature of 30–35 °C.

  • Final Yield: Place the round-bottom flask under a high vacuum for 1-2 hours to remove trace solvent. Weigh the flask to determine the final yield of the pure free base.

References

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Dichloromethane And Its Uses Source: Lab Alley URL:[Link]

  • Analysis of biogenic amines in wines by salting-out assisted liquid-liquid extraction and high-performance liquid chromatography with fluorimetric detection Source: PubMed / Talanta URL:[Link]

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Amination Utilizing Piperidine Intermediates

Introduction & Scope The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction used to construct carbon-nitrogen (C–N) bonds from aryl halides and amines[1]. In pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction used to construct carbon-nitrogen (C–N) bonds from aryl halides and amines[1]. In pharmaceutical development, piperidine—a cyclic secondary amine—is a highly privileged pharmacophore. However, coupling secondary cyclic amines presents unique mechanistic challenges, including steric hindrance and the competing risk of unproductive β -hydride elimination, which yields dehalogenated arenes and imine byproducts[1].

This application note provides an authoritative, self-validating protocol for the efficient N -arylation of piperidine derivatives. By leveraging rational catalyst, ligand, and base selection, researchers can achieve high-yielding C–N couplings while minimizing catalyst degradation and side reactions.

Mechanistic Insights & Causality

To optimize the arylation of piperidine, one must understand the causality behind the catalytic cycle and how specific reagents influence each elementary step[2].

  • Oxidative Addition : The Pd(0) active species inserts into the aryl halide bond. Electron-rich ligands (e.g., dialkylbiaryl phosphines or N-Heterocyclic Carbenes) increase the electron density on palladium, accelerating this step, particularly for less reactive aryl chlorides[3].

  • Amine Coordination & Deprotonation : Piperidine coordinates to the Pd(II) complex. This coordination significantly increases the amine's acidity, allowing deprotonation by a base (e.g., NaOtBu) to form a Pd(II) amido complex[2].

  • Reductive Elimination : This is the product-forming step. Because piperidine is a secondary amine, the resulting Pd(II) amido complex is prone to β -hydride elimination. To force reductive elimination, sterically bulky ligands (such as RuPhos or IPr) are employed. The steric bulk creates spatial pressure that accelerates the expulsion of the coupled product and outcompetes the side reaction[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide Complex OxAdd->PdII_Ar AmineCoord Piperidine Coordination PdII_Ar->AmineCoord Deprot Deprotonation by Base AmineCoord->Deprot PdII_Amido Pd(II) Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl Piperidine Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination with piperidine intermediates.

Reaction Parameters & Optimization Data

The choice of base and ligand is highly contextual. NaOtBu is the standard base for piperidine coupling due to its strong basicity, which ensures rapid deprotonation. However, if the aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like Cs₂CO₃ or K₃PO₄ must be used[4].

Table 1: Quantitative Optimization of Reaction Parameters for Piperidine Arylation

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale & Observation
Pd₂(dba)₃ (1 mol%)BINAPNaOtBuToluene10065Bidentate ligand prevents Pd dimer formation; slower reductive elimination[1].
Pd(OAc)₂ (1 mol%)RuPhosNaOtBuDioxane8594Monodentate bulky ligand accelerates reductive elimination, ideal for secondary amines.
[Pd(IPr)(cin)Cl]None (NHC)KOtBuToluene8098Strong σ-donation of NHC stabilizes Pd(0); highly efficient for hindered substrates[3].
Pd(OAc)₂ (2 mol%)RuPhosCs₂CO₃Toluene11082Weaker base protects sensitive functional groups; requires higher thermal energy[4].

Experimental Protocol: Piperidine N -Arylation

This methodology provides a self-validating system for the coupling of 4-bromotoluene with piperidine using a Pd/RuPhos catalytic system.

Workflow Prep 1. Inert Prep (Glovebox) Cat 2. Catalyst & Base Activation Prep->Cat Sub 3. Piperidine & Ar-X Addition Cat->Sub React 4. Heating (85°C) & Stirring Sub->React Monitor 5. LC-MS Validation React->Monitor Workup 6. Quenching & Purification Monitor->Workup

Step-by-step experimental workflow for piperidine arylation.

Step 1: Preparation under Inert Atmosphere
  • Procedure : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and NaOtBu (134 mg, 1.4 mmol, 1.4 equiv).

  • Causality : Palladium catalysts and phosphine ligands are highly susceptible to oxidation. Water also quenches the strong alkoxide base.

  • Self-Validation : The dry powder mixture should appear uniform. Any clumping indicates moisture ingress, which will lead to premature catalyst death.

Step 2: Solvent and Substrate Addition
  • Procedure : Add anhydrous 1,4-dioxane (2.0 mL) to the vial. Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) followed by piperidine (102 mg, 1.2 mmol, 1.2 equiv). Seal the vial with a PTFE-lined septum cap.

  • Self-Validation : Upon addition of the solvent and stirring at room temperature for 5 minutes, observe a color change. The mixture should transition from a dark/opaque suspension to a deep red or orange homogeneous solution. This color shift is the visual confirmation that the active monomeric Pd(0)-RuPhos complex has successfully formed. If the solution turns black, Pd black has precipitated, indicating immediate catalyst deactivation.

Step 3: Reaction Execution
  • Procedure : Transfer the sealed vial to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Causality : Vigorous stirring is required because the reaction generates NaBr as an insoluble byproduct. Poor mass transfer will artificially stall the reaction.

Step 4: Reaction Monitoring
  • Procedure : After 4 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.

  • Self-Validation : The LC-MS chromatogram should show the disappearance of the 4-bromotoluene peak and the emergence of the product mass [M+H]⁺ = 176.1. The absence of a dehalogenated toluene peak confirms that the bulky RuPhos ligand successfully suppressed β -hydride elimination.

Step 5: Quenching and Purification
  • Procedure : Once complete, cool the mixture to room temperature. Quench by adding 2 mL of water (to dissolve the NaBr salts) and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Causality : Continuous flow applications often struggle with this step due to the stoichiometric precipitation of inorganic salts. In batch chemistry, aqueous quenching cleanly separates the organic product from the salt byproducts.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: RSC Publishing URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH / National Library of Medicine URL:[Link]

Sources

Method

Standard Operating Procedure for the Characterization and Handling of Hygroscopic Dihydrochloride Salts

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Dihydrochloride salts are a cornerstone in active pharmaceutical ingredient (API) development, primarily utilized to enhance th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochloride salts are a cornerstone in active pharmaceutical ingredient (API) development, primarily utilized to enhance the aqueous solubility and dissolution rate of basic drug molecules.[1] However, their ionic nature and high polarity often confer a significant, and challenging, property: hygroscopicity.[2][3] The propensity of these materials to absorb atmospheric moisture can profoundly impact their physicochemical properties, leading to issues with chemical stability, solid-state form, powder flow, and accurate weighing.[][5][6] This application note provides a comprehensive, field-proven standard operating procedure (SOP) for the proper handling, storage, and characterization of hygroscopic dihydrochloride salts to ensure data integrity, material stability, and experimental reproducibility.

The Scientific Basis: Understanding Hygroscopicity in Dihydrochloride Salts

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] For dihydrochloride salts, this is not a passive quality but an active physicochemical interaction driven by several factors:

  • Ionic Nature: As salts, they consist of a crystal lattice of positively charged API molecules (protonated at two basic centers) and negatively charged chloride ions. These ions present strong electrostatic fields that readily attract the polar water molecules.[1]

  • Hydrogen Bonding: The protonated amine groups and chloride ions are excellent hydrogen bond donors and acceptors, respectively. They form strong hydrogen bonds with atmospheric water, effectively drawing moisture into the solid.[3][7]

  • Mechanism of Water Sorption: Moisture uptake can occur through several mechanisms, including adsorption (water molecules binding to the surface) and absorption (water penetrating the bulk solid). In severe cases, this can lead to deliquescence, where the solid absorbs so much moisture that it dissolves into a liquid solution.[6][8]

The consequences of uncontrolled moisture uptake are severe and can compromise drug development at multiple stages. Water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which may lead to polymorphic form changes.[9] Furthermore, water can participate directly in degradation pathways, such as hydrolysis, or accelerate other reactions, ultimately reducing the shelf-life and potency of the API.[6][10][11] Therefore, a robust handling protocol is not merely a suggestion but a prerequisite for reliable research.

Core Principles for Handling Hygroscopic Salts

A successful strategy for managing hygroscopic materials is built on one central principle: minimize exposure to atmospheric moisture at every step. This is achieved through a combination of environmental control, specialized equipment, and meticulous technique.

  • Controlled Environment: All manipulations should ideally be performed in an environment with controlled low humidity. This can range from a simple desiccator for storage to a nitrogen-purged glove box for sensitive dispensing and weighing operations.[12][13]

  • Appropriate Packaging: Materials should be stored in airtight containers made of impermeable materials (e.g., glass or high-density polyethylene) with secure closures.[][14] For highly sensitive compounds, packaging with a desiccant and under an inert gas (e.g., argon or nitrogen) is recommended.[13][15]

  • Thermal Equilibration: A critical and often overlooked step is allowing containers stored in cold conditions (refrigerators or freezers) to equilibrate to ambient temperature before opening.[10] Opening a cold container immediately exposes the cold powder to warmer, moist air, causing rapid condensation directly onto the material.[10]

  • Swift Action: All handling operations, such as weighing and transferring, should be performed as quickly and efficiently as possible to limit the duration of exposure.[14]

Standard Operating Protocol: From Receipt to Analysis

This section details a step-by-step procedure for the lifecycle management of a hygroscopic dihydrochloride salt in a research and development setting.

Receiving and Initial Inspection
  • Upon receipt, visually inspect the integrity of the outer and inner packaging. Note any breaches in the container seal.

  • Log the material into the inventory system, recording the date of receipt, batch number, and initial appearance.

  • Immediately transfer the sealed container to a designated, controlled storage area. Do not leave it on an open lab bench.

Storage
  • Long-Term Storage: Store the primary, sealed container in a desiccator or a controlled humidity cabinet. Recommended conditions are typically below 40% relative humidity (RH), though the ideal RH depends on the specific material's critical relative humidity threshold.[16][17]

  • In-Use Aliquots: It is poor practice to repeatedly open and close the primary stock container. Whenever possible, create smaller, single-use or limited-use aliquots. This protects the integrity of the bulk material.[12]

  • Cold Storage: If the material requires refrigeration or freezing for chemical stability, place the sealed container inside a secondary, sealable bag that also contains a desiccant pouch before placing it in the cold unit. This provides an extra barrier against moisture ingress.

Dispensing and Weighing: The Critical Step

This is the point of highest risk for moisture uptake. The choice of environment is dictated by the material's hygroscopicity.

  • For Moderately Hygroscopic Salts:

    • Allow the container to reach full ambient temperature (at least 1-2 hours) in a desiccator before opening.[10]

    • Use an analytical balance with a draft shield.

    • Open the container, quickly remove the required amount of powder using a clean, dry spatula, and immediately reseal the container.

    • Return the stock container to the desiccator.

  • For Highly or Very Hygroscopic/Deliquescent Salts:

    • All operations must be performed inside a glove box or a low-humidity chamber (<10% RH).

    • Transfer all necessary tools (balance, spatulas, weigh boats, sample vials) into the controlled environment beforehand.

    • Allow the sealed container to equilibrate to the glove box atmosphere before opening.

    • Perform all weighing and transfer operations within this controlled environment.

    • Securely seal both the sample vial and the stock container before removing them from the glove box.

Workflow for Handling a New Dihydrochloride Salt

The following diagram outlines the decision-making process when handling a new hygroscopic dihydrochloride salt.

G cluster_storage Storage & Prep cluster_weighing Weighing Environment cluster_analysis Analysis storage_desiccator Store in Desiccator (<40% RH) equilibrate Equilibrate to RT Before Opening storage_desiccator->equilibrate storage_glovebox Store in Glove Box (<10% RH) storage_glovebox->equilibrate weigh_bench Weigh on Open Bench (Rapidly) equilibrate->weigh_bench Slightly to Hygroscopic weigh_glovebox Weigh in Glove Box equilibrate->weigh_glovebox Very Hygroscopic / Deliquescent run_kf Perform Karl Fischer Titration (KF) weigh_bench->run_kf weigh_glovebox->run_kf proceed Proceed with Experiment run_kf->proceed run_gvs Perform Gravimetric Vapor Sorption (GVS) classify Classify Hygroscopicity (e.g., Ph. Eur. Method) run_gvs->classify receive Receive Compound check_data Hygroscopicity Data Available? receive->check_data check_data->classify No check_data->classify Yes classify->storage_desiccator Slightly to Hygroscopic classify->storage_glovebox Very Hygroscopic / Deliquescent classify->run_gvs Unknown

Caption: Workflow for handling and characterizing a new hygroscopic dihydrochloride salt.

Quantitative Analysis: Determining Water Content

Accurate determination of water content is essential for calculating the correct potency of an API and for stability studies.[10][11] The gold standard for this is Karl Fischer (KF) titration, a method based on a redox reaction between iodine and water.[18][19]

Protocol: Water Content Determination by Coulometric Karl Fischer Titration

The coulometric method is ideal for samples with very low moisture levels (typically <1%).[18]

Principle: Iodine is generated electrochemically at the anode. The amount of current required to generate enough iodine to react with all the water in the sample is directly proportional to the amount of water.[20]

Instrumentation & Reagents:

  • Coulometric Karl Fischer Titrator

  • Anode and Cathode Reagents (Anolyte and Catholyte)

  • High-purity Methanol or appropriate solvent

  • Certified Water Standard (e.g., Hydranal™-Water Standard 1.0)

  • Gas-tight syringes

Procedure:

  • System Preparation: Assemble the KF titration cell according to the manufacturer's instructions, ensuring all joints are sealed to prevent ingress of atmospheric moisture.[21]

  • Conditioning: Turn on the titrator. The instrument will begin to electrolytically "dry" the solvent in the cell until a stable, low-drift endpoint is reached. This may take several minutes.

  • System Suitability (Standardization):

    • Using a calibrated syringe, inject a precise amount (e.g., 10 µL) of the certified water standard into the cell.

    • The instrument will titrate the water and report the result in µg.

    • Perform this measurement in triplicate. The recovery should be within 97-103% of the theoretical value, and the relative standard deviation (RSD) should be ≤ 2%. This confirms the system is operating correctly.

  • Sample Analysis:

    • Accurately weigh the hygroscopic dihydrochloride salt in a sealed vial (ideally inside a glove box).

    • Quickly transfer the solid directly into the KF cell or dissolve it in a pre-dried, suitable solvent (e.g., anhydrous methanol) and inject a known volume of the resulting solution.

    • The instrument will automatically perform the titration and display the water content, typically as a percentage (w/w).

  • Documentation: Record the sample weight, titration result, and calculated water content percentage.

Critical Parameters and Data Summary

The acceptable level of moisture and required storage conditions are material-specific and must be determined during drug development as part of stability testing programs guided by ICH Q1A.[22][23]

ParameterGuideline / Typical ValueRationale & JustificationAuthoritative Source
Storage Relative Humidity (RH) As low as reasonably practicable; typically <40% RH. For very hygroscopic materials, <10% RH.To stay below the critical relative humidity (RH₀) where significant moisture uptake, deliquescence, or physical form changes occur.[16][17][24]
Water Activity (aW) For solid dosage forms, aW < 0.6 is desirable.Water activity below 0.6 significantly inhibits the proliferation of most microbes, enhancing product stability. It is a better indicator of microbial risk than total water content.[25][26][27][28]
Water Content by KF Highly variable; must be defined and justified for each API.The specification is set based on stability data. It's used to correct for potency in assay calculations: As-is Purity = (100% - %Water) * (Assay on dried basis / 100).[10][11]
Re-test Period Established via long-term stability studies.The period during which the API is expected to remain within its specification under defined storage conditions.[29][30]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Material is clumped or caked Improper storage; exposure to high humidity; container not equilibrated to RT before opening.Handle the material in a low-humidity environment. If thermally stable, the material may be dried under vacuum, but this risks altering the solid form and must be validated.[8] Discard if chemical degradation is suspected.
Inconsistent weighing results Rapid moisture uptake on the balance pan.Use a balance with a draft shield and weigh quickly. For highly hygroscopic materials, weigh inside a glove box. Use a container with a lid and subtract the tare.
Assay results are low or decreasing over time Unaccounted-for water content is inflating the sample weight, leading to a lower calculated potency.Always determine the water content by Karl Fischer titration on the day of analysis and use it to apply a correction factor to the sample weight.[10]
Physical form changes (observed by XRD, DSC) Water has been absorbed, acting as a plasticizer and inducing a change from an anhydrous to a hydrated form or an amorphous state.Re-evaluate the storage conditions. Determine the critical relative humidity for the material using gravimetric vapor sorption (GVS) analysis and ensure storage is maintained well below this threshold.[5][31]

References

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • Pharma Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Technology Networks. (n.d.). Hygroscopicity Evaluation.
  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis.
  • BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results.
  • Pharma Innovation. (2025, September 10). API Hygroscopicity.
  • Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing. (2007, April 30). World Bank Group.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Benchchem. (n.d.). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Scales & Balances. (2025, May 23). Karl Fischer Titration vs. Moisture Analysers: What's Best for Your Application?
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • FDCELL. (2025, August 5). USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals.
  • PharmaRegulatory.in. (2025, December 18). Regulatory Guidelines for Environmental Control in Manufacturing.
  • USP-NF. (n.d.). 〈1112〉 APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS.
  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Journal of Medical Science. (2023, September 29). Effect of moisture on solid state stability.
  • ECA Academy. (2021, February 23). Can the Water Activity Test replace Microbial Testing?
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • Particle Measuring Systems. (2024, May 9). Environmental monitoring handbook for pharmaceutical manufacturers.
  • ResearchGate. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm6wc4XAxbHoGkQ4Suqe55Zz4RyUB_IJBXDR_ic2aHzWsDtbxfqU_-0JHgOzcNqNSZ5FuDXjsH7Unmin4lw8CEhkpjdqo8MM7qOWCDnvVjBQxhRsXwHIMJH43kpVa89v7NjuUglxB9N0K1Vh12L3JOBHpT30VpcrBvnLp5s5yBTY1MgPG13kDyJWArbMTQc4_bhskuK6QbZu7JunGVz4ZTAK_3XHsH6hYP38jmxaDLbOIV1M1F5r7k0CvlorIU-_3kP2bPC2klgp3Kp6w6UYEn2dqE-dW3nE8f8TmK1Flt_LL64T8=]([Link]

Sources

Application

Application Note: Preparation and Handling of 1-Pyridin-2-ylpiperidin-3-amine Stock Solutions

Executive Summary 1-Pyridin-2-ylpiperidin-3-amine is a highly versatile heterocyclic building block and pharmacological probe. Structurally, it features a pyridine ring, a piperidine core, and a primary amine. This speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Pyridin-2-ylpiperidin-3-amine is a highly versatile heterocyclic building block and pharmacological probe. Structurally, it features a pyridine ring, a piperidine core, and a primary amine. This specific triad of functional groups imparts a unique, pH-dependent solubility profile and dictates strict solvent compatibility rules. This application note provides a comprehensive, causality-driven methodology for formulating, validating, and storing stock solutions of this compound to ensure absolute reproducibility in downstream in vitro and in vivo assays.

Physicochemical Profiling & Solvent Causality

To prepare a stable stock solution, one must first understand the chemical behavior of the compound's specific salt form. The presence of the primary amine makes the molecule highly susceptible to its ionic environment.

  • The Free Base Form: The unprotonated free base is highly lipophilic. It requires an aprotic organic solvent like Dimethyl Sulfoxide (DMSO) to disrupt intermolecular hydrogen bonding and fully solvate the molecule [1].

  • The Hydrochloride (HCl) Salt Form: Often supplied as a dihydrochloride salt (CAS: 2416236-20-7), the protonated amines drastically increase the molecule's polarity, making it highly soluble in aqueous buffers (e.g., PBS, Saline) and sterile water [3].

  • Chemical Reactivity (Causality Warning): Because the molecule contains a primary amine (-NH₂), it is highly nucleophilic. Never use ketone- or aldehyde-based solvents (such as acetone), as this will drive a condensation reaction, forming a Schiff base and permanently degrading the stock [3].

Table 1: Physicochemical Properties & Solvent Compatibility
PropertyFree BaseDihydrochloride Salt
Formula C₁₀H₁₅N₃C₁₀H₁₅N₃ · 2HCl
Molecular Weight 177.25 g/mol 250.17 g/mol
Primary Solvent 100% Anhydrous DMSOAqueous Buffers / Water
Kinetic Solubility > 50 mM in DMSO> 50 mM in Water
Storage (Solid) +4°C to -20°C (Desiccated)+4°C to -20°C (Desiccated)

Quantitative Preparation Guidelines

The following table provides the exact mass required to formulate 1.0 mL of master stock solution.

Table 2: Master Stock Mass/Volume Matrix (for 1.0 mL Solvent)
Target ConcentrationMass of Free Base (MW 177.25)Mass of Di-HCl Salt (MW 250.17)
1 mM 0.177 mg0.250 mg
5 mM 0.886 mg1.251 mg
10 mM 1.773 mg2.502 mg
50 mM 8.863 mg12.509 mg

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

This protocol is optimized for the free base form.

  • Thermal Equilibration: Before opening the reagent vial, allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Cold powders act as condensation nuclei. Opening a cold vial introduces atmospheric moisture, which hydrolyzes the compound and introduces water into the DMSO, drastically lowering the kinetic solubility limit [1].

  • Gravimetric Analysis: Accurately weigh 1.77 mg of the free base powder into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of 100% Anhydrous DMSO .

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents the absorption of ambient water, which can cause lipophilic compounds to prematurely precipitate [2].

  • Mechanical Dissolution: Seal the tube and vortex vigorously for 60 seconds. If the powder persists, sonicate in a room-temperature water bath for 5–10 minutes.

  • Self-Validation Checkpoint: Hold the vial against a direct light source. The solution must be optically clear. The presence of micro-particulates or a Tyndall effect (light scattering) indicates incomplete dissolution. If observed, do not proceed; continue sonication or gently warm to 37°C.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots.

Protocol B: Preparation of Aqueous Working Solutions (Cell-Based Assays)

This protocol details the dilution of the DMSO master stock into aqueous media.

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock at room temperature.

  • Dropwise Addition (Critical Step): While continuously vortexing the aqueous assay buffer (or cell culture medium), add the required volume of the DMSO stock dropwise into the buffer.

    • Causality: Never add the aqueous buffer directly into the DMSO stock. Doing so causes a sudden, localized collapse of the solvent's dielectric constant, forcing the hydrophobic free base to crash out of solution (nucleation). Dropwise addition into a large, moving aqueous volume ensures rapid dispersion, keeping the compound below its kinetic solubility limit in the localized micro-environment.

  • Cytotoxicity Limit: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) for sensitive cell lines, or 1.0% for robust biochemical assays, to prevent solvent-induced cell death [1].

Workflow Visualization

G N1 1-Pyridin-2-ylpiperidin-3-amine (Equilibrate to RT) N2 Weigh Compound (Analytical Balance) N1->N2 N3 Add Solvent (Anhydrous DMSO or Buffer) N2->N3 N4 Vortex & Sonicate (Visual Inspection for Clarity) N3->N4 N5 Master Stock Solution (e.g., 10 mM) N4->N5 N6 Aliquot into Vials (Avoid Freeze-Thaw) N5->N6 N8 Working Solution (Dilute in Assay Media) N5->N8 Immediate Use N7 Long-Term Storage (-20°C / -80°C, Dark) N6->N7

Workflow for preparing and storing 1-Pyridin-2-ylpiperidin-3-amine stock solutions.

Storage and Stability Parameters

  • Temperature: Store all DMSO aliquots at -20°C or -80°C.

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles cause the localized concentration of the compound to fluctuate as the DMSO crystallizes and melts, leading to irreversible precipitation and degradation. Always use single-use aliquots [1].

  • Light Sensitivity: The pyridine and piperidine rings can be susceptible to photo-oxidation over prolonged periods. Store all stocks in amber vials or opaque boxes.

References

Method

Application Notes and Protocols for the Derivatization of the Primary Amine in 1-Pyridin-2-ylpiperidin-3-amine

Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the derivatization of the primary amine of 1-Pyridin-2-ylpiperidin-3-amine. This compound is a valuable scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the derivatization of the primary amine of 1-Pyridin-2-ylpiperidin-3-amine. This compound is a valuable scaffold in medicinal chemistry, and modification of its primary amine allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines three principal, field-proven derivatization strategies: acylation to form amides, sulfonylation to generate sulfonamides, and reductive amination for N-alkylation. For each methodology, we delve into the underlying chemical principles, provide step-by-step protocols, and discuss critical experimental parameters. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and efficiently diversify this key molecular building block.

Introduction: The Strategic Importance of Derivatizing 1-Pyridin-2-ylpiperidin-3-amine

The 1-Pyridin-2-ylpiperidin-3-amine scaffold is a privileged structure in modern drug discovery, featuring a unique combination of a basic piperidine ring, a heteroaromatic pyridine moiety, and a reactive primary amine. This primary amine serves as a critical handle for chemical modification, enabling the introduction of a wide array of functional groups. Such derivatization is a cornerstone of lead optimization, as it allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile.

The strategic derivatization of this primary amine can lead to the formation of various functional groups, each imparting distinct characteristics to the parent molecule. This guide will focus on three of the most robust and widely utilized transformations for primary amines:

  • Acylation: The formation of an amide bond, a ubiquitous linkage in pharmaceuticals, allows for the introduction of diverse acyl groups.[1]

  • Sulfonylation: The creation of a sulfonamide linkage, another key pharmacophore, provides a means to introduce a range of sulfonyl moieties.[2]

  • Reductive Amination: This powerful technique facilitates the introduction of alkyl or aryl-alkyl groups, expanding the chemical space around the nitrogen atom.[3]

By mastering these derivatization techniques, researchers can systematically explore the chemical space around the 1-Pyridin-2-ylpiperidin-3-amine core, paving the way for the discovery of novel drug candidates.

Derivatization Strategies and Protocols

This section provides a detailed examination of each derivatization strategy, complete with mechanistic insights and actionable protocols.

Acylation: Formation of Amide Derivatives

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] It involves the reaction of the primary amine with a carboxylic acid or its activated derivative.[1]

Causality Behind Experimental Choices:

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring high temperatures to drive off water. To circumvent these harsh conditions, the carboxylic acid is typically "activated" by converting the hydroxyl group into a better leaving group. This is commonly achieved using coupling reagents.

Common Coupling Reagents:

A plethora of coupling reagents are available, with carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) being among the most common.[4] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the desired amide. To improve reaction efficiency and suppress side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often employed.

Experimental Protocol: General Procedure for Acylation using HATU

This protocol describes a general method for the acylation of 1-Pyridin-2-ylpiperidin-3-amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • 1-Pyridin-2-ylpiperidin-3-amine

  • Carboxylic acid of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-Pyridin-2-ylpiperidin-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Data Presentation: Representative Acylation Reactions

Carboxylic AcidCoupling ReagentBaseSolventYield (%)
Acetic AcidHATUDIPEADMF>90
Benzoic AcidEDC/HOBtDIPEADCM85-95
4-Chlorobenzoic AcidT3PPyridineDCM80-90

Visualization: Acylation Workflow

Acylation_Workflow cluster_reactants Reactants cluster_process Reaction Process Amine 1-Pyridin-2-ylpiperidin-3-amine Coupling Amine Coupling Amine->Coupling Acid Carboxylic Acid Activation Carboxylic Acid Activation Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for the acylation of 1-Pyridin-2-ylpiperidin-3-amine.

Sulfonylation: Synthesis of Sulfonamide Derivatives

The reaction of a primary amine with a sulfonyl chloride is a robust method for the synthesis of sulfonamides.[2] This functional group is a key component in a multitude of pharmaceutical agents.[2]

Causality Behind Experimental Choices:

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] This makes it susceptible to nucleophilic attack by the primary amine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct that is formed.[2] Pyridine is a commonly used base and can also serve as the solvent.

Experimental Protocol: General Procedure for Sulfonylation

This protocol details a general method for the sulfonylation of 1-Pyridin-2-ylpiperidin-3-amine.

Materials:

  • 1-Pyridin-2-ylpiperidin-3-amine

  • Sulfonyl chloride of choice (1.1 equivalents)

  • Anhydrous pyridine or a mixture of Dichloromethane (DCM) and Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Pyridin-2-ylpiperidin-3-amine (1.0 eq) in anhydrous pyridine or a mixture of DCM and TEA (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide derivative.

Data Presentation: Representative Sulfonylation Reactions

Sulfonyl ChlorideBaseSolventYield (%)
Benzenesulfonyl chloridePyridinePyridine>95
p-Toluenesulfonyl chlorideTriethylamineDCM90-98
Methanesulfonyl chlorideTriethylamineDCM85-95

Visualization: Sulfonylation Mechanism

Sulfonylation_Mechanism Reactants Primary Amine + Sulfonyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Sulfonamide + HCl Intermediate->Product Chloride Elimination Salt Pyridinium Hydrochloride Product->Salt Acid-Base Reaction Base Base (e.g., Pyridine) Base->Salt Neutralization

Caption: General mechanism for the sulfonylation of a primary amine.

Reductive Amination: N-Alkylation of the Primary Amine

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is a cornerstone of amine synthesis.[3] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.[5]

Causality Behind Experimental Choices:

Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation.[6] Reductive amination provides a more controlled and selective method for mono-alkylation. The choice of reducing agent is critical. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone.[6]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 1-Pyridin-2-ylpiperidin-3-amine via reductive amination.

Materials:

  • 1-Pyridin-2-ylpiperidin-3-amine

  • Aldehyde or ketone of choice (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-Pyridin-2-ylpiperidin-3-amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine derivative.

Data Presentation: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventYield (%)
FormaldehydeNaBH(OAc)₃DCE80-90
AcetoneNaBH(OAc)₃THF75-85
BenzaldehydeNaBH₃CNMeOH85-95

Reductive_Amination_Workflow Start Primary Amine + Carbonyl Compound Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product N-Alkylated Amine Reduction->Product

Sources

Application

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 1-Pyridin-2-ylpiperidin-3-amine Derivatives

Abstract The 1-Pyridin-2-ylpiperidin-3-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous molecules targeting a range of therapeutic areas. Traditional synthesis of derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-Pyridin-2-ylpiperidin-3-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous molecules targeting a range of therapeutic areas. Traditional synthesis of derivatives often involves lengthy reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline.[1][2] This application note provides an in-depth guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently functionalize this key scaffold. We will explore the fundamental principles of microwave heating, provide detailed, field-tested protocols for key chemical transformations, and offer insights into reaction optimization and safety. By adopting these methodologies, researchers can significantly accelerate the synthesis of compound libraries, enabling faster exploration of structure-activity relationships (SARs) and expediting the hit-to-lead and lead optimization phases of drug development.[1][3]

The Principles of Microwave-Enhanced Chemistry

Microwave-assisted synthesis has transitioned from a laboratory curiosity to an established, indispensable technology in modern chemistry.[3] Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave synthesis utilizes direct "in-core" heating.[1] This results in rapid, uniform temperature elevation, dramatically reducing reaction times from hours or days to mere minutes.[4][5]

Mechanism of Dielectric Heating

The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules within the reaction mixture.[6] This energy transfer occurs primarily through two mechanisms: dipolar polarization and ionic conduction.[7][8]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[9] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.[6]

  • Ionic Conduction: If free ions or charged species are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This generates an electric current, and resistance to this flow within the medium results in the dissipation of energy as heat.[9][10]

Because the energy is transferred directly to the molecules, the entire bulk of the reaction is heated simultaneously, avoiding the temperature gradients and superheated vessel walls common in conventional heating.[11]

Figure 1: Mechanism of Microwave Dielectric Heating cluster_0 MW Microwave Irradiation (Oscillating Electric Field) Polar Polar Molecules in Reaction Mixture MW->Polar Ions Ionic Species in Reaction Mixture MW->Ions Rotation Rapid Molecular Rotation (Dipolar Polarization) Polar->Rotation Interaction Conduction Rapid Ion Migration (Ionic Conduction) Ions->Conduction Interaction Friction Molecular Friction & Dielectric Loss Rotation->Friction Conduction->Friction Heat Rapid, Uniform Heating of Reaction Bulk Friction->Heat

Figure 1: Mechanism of Microwave Dielectric Heating.
The Critical Role of Solvents

The choice of solvent is paramount in MAOS. A solvent's ability to absorb microwave energy and convert it into heat is quantified by its loss tangent (tan δ).[12] Solvents are generally classified into three categories based on their microwave absorption capabilities.[13]

  • High Absorbers (tan δ > 0.5): Solvents like ethanol, DMSO, and ethylene glycol heat extremely rapidly.

  • Medium Absorbers (tan δ 0.1 - 0.5): Solvents such as water, DMF, and acetonitrile are effective for most applications.

  • Low Absorbers (tan δ < 0.1): Non-polar solvents like toluene, hexane, and dioxane are poor absorbers.

However, a low-absorbing solvent does not preclude its use. Often, the polarity of the reactants or the addition of a polar co-solvent or ionic liquid is sufficient to allow for efficient heating.[12][13]

SolventClassificationLoss Tangent (tan δ) at 2.45 GHz, 20°CBoiling Point (°C)
Ethylene GlycolHigh1.350197
EthanolHigh0.94178
DMSOHigh0.825189
1,2-DichlorobenzeneMedium0.280180
AcetonitrileMedium0.06282
WaterMedium0.123100
1,4-DioxaneLow0.050101
TolueneLow0.040111
HexaneLow<0.02069
(Data compiled from multiple sources for illustrative purposes)[12][13][14]

Synthesis Protocols for Scaffold Derivatization

The primary amine on the 3-position of the piperidine ring is a versatile handle for diversification. Below are two representative protocols for its functionalization using microwave irradiation. These protocols should be seen as robust starting points, with optimization potentially required for specific substrates.

Protocol A: Rapid Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds. Microwave irradiation dramatically accelerates this palladium-catalyzed cross-coupling reaction, often reducing reaction times from over 24 hours to 10-30 minutes.[15][16] This protocol details the coupling of an aryl bromide to the 1-Pyridin-2-ylpiperidin-3-amine scaffold.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1-Pyridin-2-ylpiperidin-3-amine (1.0 equiv), the desired aryl bromide (1.1 equiv), and the base (e.g., NaOtBu, 2.2 equiv).[15]

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 7 mol%).[15]

  • Solvent Addition: Add 4 mL of a dry, degassed solvent (e.g., toluene or dioxane).

  • Vessel Sealing: Securely seal the vial with a septum cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at a set temperature of 130-150°C for 15-30 minutes.[15][17] The power should be set to a maximum of 200-300 W, allowing the instrument to modulate it to maintain the target temperature.

  • Work-up and Purification:

    • After the reaction, allow the vial to cool to room temperature (<50°C) before carefully opening.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosThis combination is highly active for C-N coupling with sterically hindered amines and a broad range of aryl halides.[15]
Base NaOtBuA strong, non-nucleophilic base essential for the deprotonation of the amine and regeneration of the catalyst.
Solvent TolueneA non-polar solvent that is effective for this chemistry; its low microwave absorbance is overcome by the polarity of the reactants.
Temperature 130-150 °CHigh temperatures accelerate the catalytic cycle, particularly the reductive elimination step.[17] Microwave heating allows access to these temperatures safely and rapidly in a sealed vessel.
Time 15-30 minSufficient time for reaction completion at elevated temperatures, a significant reduction from conventional heating.[16][18]

The choice of ligand is critical for success in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

For this protocol, we will assume the starting scaffold has been modified to include a halogen, for example, 5-Bromo-1-pyridin-2-ylpiperidin-3-amine, to illustrate the power of MAOS for C-C bond formation. The Suzuki reaction is a versatile method for creating biaryl structures, which are prevalent in pharmaceuticals.

  • Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine the 5-Bromo-1-pyridin-2-ylpiperidin-3-amine derivative (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[19]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[19]

  • Solvent Addition: Add 5 mL of a degassed solvent mixture, typically 1,4-Dioxane/Water (4:1) or Ethanol/Water (1:1).[20]

  • Vessel Sealing: Seal the vial securely.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120°C for 10-20 minutes with stirring.[20]

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

The presence of water is often crucial in Suzuki couplings as it helps to dissolve the inorganic base and facilitates the transmetalation step. The choice of base is important; milder bases like K₂CO₃ are often sufficient, but for less reactive substrates, a stronger base like Cs₂CO₃ may be required. Using pre-degassed solvents is vital to prevent catalyst degradation.

Workflow, Optimization, and Troubleshooting

A systematic approach is key to successfully implementing MAOS. The general workflow is straightforward, but knowing how to optimize and troubleshoot is essential for dealing with challenging substrates.

General Experimental Workflow

Figure 2: General Microwave Synthesis Workflow Setup 1. Reaction Setup (Add Reagents, Catalyst, Solvent to Microwave Vial) Seal 2. Vessel Sealing (Crimp Cap Securely) Setup->Seal Irradiate 3. Microwave Irradiation (Set Temp, Time, Power) Seal->Irradiate Cool 4. Cooling (Wait until T < 50°C) Irradiate->Cool Workup 5. Reaction Work-up (Extraction, Washing) Cool->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, LC-MS) Purify->Analyze

Figure 2: General Microwave Synthesis Workflow.
Guide to Reaction Optimization

When developing a new microwave-assisted method, it's best to change only one variable at a time.[21]

  • Temperature: This is the most impactful parameter. Start with a temperature 10-20°C higher than the conventional method. Incrementally increase the temperature by 20-30°C to find the optimal point.[21][22]

  • Time: For initial runs, 10-15 minutes is a good starting point. If the reaction is incomplete, increase the hold time.

  • Solvent: If a reaction is sluggish, switching to a more polar, higher-absorbing solvent (see Table 1) can increase the heating efficiency and reaction rate.

  • Catalyst/Base/Ligand: If temperature and time optimization fail, re-evaluate the chemical components. A different ligand, a stronger base, or a more active catalyst precursor may be necessary.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Temperature too low.- Reaction time too short.- Inactive catalyst.- Increase reaction temperature in 20°C increments.- Increase reaction time.- Ensure inert atmosphere; use fresh catalyst/ligands.
Product Decomposition - Temperature too high.- Reaction time too long.- Decrease reaction temperature.- Reduce reaction time.- Use a milder base if applicable.
Formation of Side Products - Non-optimal stoichiometry.- Temperature too high, accessing alternative reaction pathways.- Re-optimize reagent ratios.- Screen different solvents.- Lower the reaction temperature.
Vessel Pressure Limit Reached - Reaction is producing gas.- Solvent vapor pressure is too high for the set temperature.- Reduce the reaction temperature.- Use a higher-boiling point solvent.- Reduce the amount of material in the vial (headspace is critical).

Safety Protocols for Microwave Chemistry

Safety is the highest priority. Laboratory microwave reactors are engineered with numerous safety features, but user vigilance is crucial.

  • NEVER Use a Domestic Microwave Oven: Kitchen ovens lack the necessary temperature/pressure controls and safety interlocks, creating a significant risk of explosion and exposure to solvents.[23]

  • Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Never exceed the manufacturer's recommended volume or pressure limits.[24]

  • Pressure Monitoring: Be aware of the potential for pressure buildup, especially when using low-boiling point solvents or in reactions that generate gaseous byproducts. Modern reactors monitor pressure and will cut power if limits are exceeded.[25]

  • Superheating: Microwaves can heat solvents far above their atmospheric boiling points. This can lead to violent bumping if not properly controlled. Always use a stir bar to ensure even heating and prevent localized superheating.[23][26]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a well-ventilated fume hood.[27]

Conclusion

Microwave-assisted organic synthesis is a powerful, transformative technology for accelerating medicinal chemistry programs. By providing rapid, efficient, and controlled heating, MAOS enables the derivatization of complex scaffolds like 1-Pyridin-2-ylpiperidin-3-amine in a fraction of the time required by conventional methods. The protocols and guidelines presented here offer a robust framework for researchers to harness the full potential of this technology, paving the way for faster discovery and development of new therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Longdom Publishing. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwaves in drug discovery and development: A Review. ResearchGate. [Link]

  • Microwave chemistry. Wikipedia. [Link]

  • Mechanism of microwave heating for (a) polar solution and (b) solid carbon. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research and Review. [Link]

  • The impact of microwave synthesis on drug discovery. PubMed. [Link]

  • Microwave Chemistry: A Review. ChemEurope. [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]

  • Microwave Reactor Safety. ETH Zurich. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Laboratory Microwave Safety Precautions. Scribd. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Polar and Non Polar Molecules in Microwave Chemistry. Research and Reviews: Journal of Chemistry. [Link]

  • Chemical Reactions with a Novel 5.8-GHz Microwave Apparatus. 1. Characterization of Properties of Common Solvents and Application in a Diels–Alder Organic Synthesis. ACS Publications. [Link]

  • MICROWAVE CHEMISTRY — AN APPROACH TO THE ASSESSMENT OF CHEMICAL REACTION HAZARDS. IChemE. [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

  • Microwaves in Organic and Medicinal Chemistry. SciSpace. [Link]

  • Dielectric parameters relevant to microwave dielectric heating. Royal Society of Chemistry. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Beyond Heat – Practical Requirements of a Microwave Synthesizer. Biotage. [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst. ResearchGate. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Buchwald−Hartwig Double Amination Reaction Assisted by Microwave Irradiation of Carbazole (Cz-H) with 1,4-Dibromobenzene (9(a)) a. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-Pyridin-2-ylpiperidin-3-amine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing critical bottlenecks when attempting to solubilize complex heterocyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing critical bottlenecks when attempting to solubilize complex heterocyclic amines.

1-Pyridin-2-ylpiperidin-3-amine is a prime example of a molecule where structural nuances dictate macroscopic behavior in solution. This compound features a piperidine ring conjugated to a pyridine ring, alongside a primary aliphatic amine. Because it possesses multiple basic centers and extensive hydrogen-bonding capacity, its solubility profile is highly sensitive to its salt form, the solvent's dielectric constant, and the pH of the environment.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving solubility failures for this specific compound.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the physical chemistry of the molecule. The table below summarizes the quantitative and structural data that govern the solubility of 1-Pyridin-2-ylpiperidin-3-amine.

PropertyValue / DescriptionMechanistic Implication for Solubility
Compound Structure Heterobicyclic diamine systemContains both aromatic (pyridine) and aliphatic (piperidine) characteristics, requiring solvents that can accommodate both polar and non-polar regions[1].
Common Supplied Forms Dihydrochloride (CAS 2416236-20-7)[2]The salt form is highly water-soluble but practically insoluble in aprotic organic solvents (e.g., DCM, Hexane) due to high ionic lattice energy.
Estimated pKa₁ (Primary Amine) ~10.0 – 10.5Highly basic. Requires an aqueous pH of >12.0 to fully deprotonate into the organic-soluble free base form.
Estimated pKa₂ (Pyridine System) ~6.5 – 7.0Moderately basic. The lone pair on the piperidine nitrogen delocalizes into the pyridine ring, reducing its basicity compared to standard piperidines.
Intermolecular Forces 2 H-Bond Donors, 3 H-Bond AcceptorsForms strong intermolecular hydrogen-bonded networks. Requires polar solvents (e.g., DMSO, MeOH) to disrupt the crystal lattice[3].

Part 2: Diagnostic Workflow

Use the following logical decision tree to identify the root cause of your solubility issue and select the appropriate intervention.

SolubilityDiagnostic Start Compound Insoluble in Organic Solvent CheckForm Verify Compound Form (Salt vs. Free Base) Start->CheckForm IsSalt Salt Form (e.g., Dihydrochloride) CheckForm->IsSalt IsFreeBase Free Base Form CheckForm->IsFreeBase FreeBaseProtocol Execute Free-Basing SOP (Aqueous Base + Extraction) IsSalt->FreeBaseProtocol PolarityCheck Evaluate Solvent Polarity IsFreeBase->PolarityCheck Success Solubilization Achieved FreeBaseProtocol->Success NonPolar Non-Polar Solvent (Hexane, Toluene) PolarityCheck->NonPolar Polar Polar Solvent (DCM, EtOAc, MeOH) PolarityCheck->Polar SwitchSolvent Switch to Polar Solvent (DMSO, DMF, MeOH) NonPolar->SwitchSolvent HeatSonicate Apply Gentle Heating (50°C) & Sonication Polar->HeatSonicate SwitchSolvent->Success HeatSonicate->Success

Caption: Diagnostic workflow for resolving 1-Pyridin-2-ylpiperidin-3-amine solubility failures.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension in dichloromethane (DCM) despite vigorous sonication? A1: The most common point of failure is a mismatch between the supplied compound form and the solvent's dielectric constant. Commercial suppliers typically provide this compound as a dihydrochloride salt to enhance shelf stability and prevent amine oxidation[2][3]. Hydrochloride salts possess a highly stable ionic crystal lattice. DCM is a low-polarity, aprotic solvent that lacks the solvation energy required to dissociate these ionic bonds. To resolve this, you must either switch to a highly polar solvent (like water or DMSO) or chemically convert the salt to its free base form (see SOP below).

Q2: I confirmed I am using the free base, but it still exhibits poor solubility in hexane and heptane. What is the mechanistic reason? A2: The governing thermodynamic principle of solubility is "like dissolves like"[1]. The free base of 1-Pyridin-2-ylpiperidin-3-amine contains two hydrogen bond donors (-NH2) and three hydrogen bond acceptors. These functional groups establish a rigid intermolecular hydrogen-bonded network in the solid state. Non-polar aliphatic solvents like hexane cannot form competitive solvent-solute interactions to break this network[4]. You must utilize polar aprotic (e.g., DCM, EtOAc, THF) or polar protic solvents (e.g., Methanol, Ethanol) that can actively solvate the polar amine groups[1].

Q3: My compound dissolved initially upon heating, but precipitated out as a fine powder after cooling. How do I prevent this? A3: This phenomenon is caused by supersaturation followed by temperature-dependent precipitation[5]. The solubility of basic heterocycles decreases exponentially as the solvent cools, reducing the kinetic energy available to keep the solute dispersed. To prevent this, determine the true saturation limit at room temperature through small-scale solubility testing[5]. If high concentrations are strictly required for your downstream assay, implement a co-solvent system (e.g., adding 5-10% DMSO to your primary organic solvent) to permanently disrupt crystal lattice reformation.

Part 4: Standard Operating Procedure (SOP) - Free-Basing Protocol

If your synthetic pathway or biological assay strictly requires a moderately polar organic solvent (like DCM or EtOAc) and you were supplied the dihydrochloride salt, you must perform a free-basing liquid-liquid extraction. This protocol is designed to be a self-validating system.

FreeBasingWorkflow Step1 Suspend Salt in DiH2O Step2 Titrate with 1M NaOH until pH > 12 Step1->Step2 Step3 Extract with DCM or EtOAc (3x) Step2->Step3 Step4 Dry Organic Layer (Anhydrous Na2SO4) Step3->Step4 Step5 Evaporate Solvent to yield Free Base Step4->Step5

Caption: Step-by-step liquid-liquid extraction workflow for free-basing amine hydrochloride salts.

Step-by-Step Methodology:

  • Aqueous Dissolution: Weigh the 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride and dissolve it in a minimum volume of deionized water (approx. 10 mL per gram of compound).

    • Causality: Water's high dielectric constant completely dissociates the ionic hydrochloride bonds, bringing the salt into solution.

  • Alkaline Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring. Monitor the pH using a calibrated pH meter until the solution reaches pH ≥ 12.0.

    • Causality: The primary aliphatic amine has an estimated pKa of ~10.5. To ensure >99% deprotonation and complete conversion to the uncharged free base, the pH must be raised at least 1.5 units above the highest pKa. Visual validation occurs when the solution turns cloudy, indicating the lipophilic free base is precipitating out of the aqueous phase.

  • Liquid-Liquid Extraction: Transfer the alkaline mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Stopper the funnel and invert gently, venting frequently to release pressure.

    • Causality: The newly formed free base is highly polar but uncharged, allowing it to partition favorably into the organic layer.

  • Phase Separation: Allow the layers to separate completely. Collect the organic layer. Wash the remaining aqueous layer with two additional volumes of the organic solvent to ensure quantitative recovery.

  • Drying and Concentration: Combine the organic extracts and add anhydrous Sodium Sulfate (Na₂SO₄) until the drying agent flows freely (indicating all residual water has been absorbed). Filter the suspension and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the pure, organic-soluble free base.

Sources

Optimization

Technical Support Center: Stabilizing 1-Pyridin-2-ylpiperidin-3-amine Solutions

Welcome to the technical support center for 1-Pyridin-2-ylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of oxidative degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Pyridin-2-ylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of oxidative degradation of this compound in solution. Due to the compound's structural features—namely, a secondary amine on the piperidine ring and an amino group on the same ring, adjacent to a nitrogen-containing heterocycle—it is susceptible to oxidation, which can compromise experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your samples.

The recommendations provided herein are based on established principles of aromatic amine chemistry and data from structurally related aminopyridine compounds, as specific degradation studies on 1-Pyridin-2-ylpiperidin-3-amine are not extensively available in published literature.

Troubleshooting Guide: Preventing and Addressing Oxidation

Oxidative degradation often manifests as a visible change in the solution's appearance or as unexpected results in downstream applications. This section addresses these common issues with explanations of their root causes and step-by-step protocols for their resolution.

Table 1: Common Issues and Troubleshooting Solutions

Observed Issue Probable Cause Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation of the amine moieties by atmospheric oxygen, often accelerated by light.[1]1. Implement Inert Atmosphere Techniques: Prepare and handle solutions under an inert gas (Argon or Nitrogen). 2. Protect from Light: Use amber glassware or wrap containers in aluminum foil.[2][3] 3. Store at Reduced Temperatures: Store stock solutions at 2-8°C or frozen at -20°C.[1]
Formation of Particulate Matter/Precipitate Polymerization or precipitation of insoluble oxidation products.[1]1. Filter the Solution: Use a 0.22 µm syringe filter to remove particulates before use. 2. Re-evaluate Storage: This indicates significant degradation; discard the solution and prepare a fresh stock using preventative measures. 3. Consider Solvent Choice: Ensure the compound is fully soluble at the storage temperature to prevent precipitation, which can be mistaken for degradation products.
Inconsistent or Poor Analytical Results (e.g., HPLC, NMR) Presence of uncharacterized degradation products interfering with analysis.1. Confirm Purity Before Use: Run a purity check (e.g., quick HPLC-UV) on a freshly prepared standard. 2. Use Degassed Solvents: Prepare all solutions and mobile phases with solvents degassed by sparging or freeze-pump-thaw cycles.[1][3] 3. Prepare Fresh Solutions: For sensitive experiments, always use solutions prepared fresh on the day of the experiment.[4]
Loss of Compound Potency or Activity in Assays Degradation of the active compound into inactive oxidized forms.1. Incorporate an Antioxidant: Add a radical scavenger like Butylated Hydroxytoluene (BHT) or a derivative of diphenylamine to the solution, if compatible with the downstream application.[1][2] 2. Strict Adherence to Anaerobic Handling: Follow the detailed protocol for preparing stabilized solutions (see Protocol 1).
pH Drift in Unbuffered Solutions Formation of acidic byproducts from oxidative degradation.1. Use Buffered Solutions: If compatible with the experiment, use a neutral pH buffer (e.g., PBS pH 7.4). The stability of aromatic amines can be pH-dependent.[3] 2. Monitor pH: Regularly check the pH of stock solutions if stored for extended periods.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a solution of 1-Pyridin-2-ylpiperidin-3-amine with minimized risk of oxidation.

Materials:

  • 1-Pyridin-2-ylpiperidin-3-amine (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

  • Inert gas (Argon or Nitrogen) with a manifold or balloon setup

  • Schlenk flask or serum vial with a rubber septum

  • Syringes and needles

  • Amber glass storage vials

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove adsorbed moisture.[5] Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Solvent Degassing: Sparge the solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.[3]

  • Inert Atmosphere Setup: Place the weighed solid 1-Pyridin-2-ylpiperidin-3-amine into the Schlenk flask or serum vial. Seal the vessel and purge with inert gas for 5-10 minutes. Maintain a slight positive pressure of the inert gas.

  • Dissolution: Using a dry, gas-tight syringe, transfer the desired volume of degassed solvent to the flask containing the compound. Swirl gently to dissolve.

  • Aliquoting and Storage: Once fully dissolved, use a syringe to transfer aliquots of the solution into amber vials that have been previously purged with inert gas. Seal the vials tightly.

  • Final Storage: For long-term storage, place the sealed vials in a cool (2-8°C), dark location.[4]

Visualizing the Process

The following diagrams illustrate the conceptual workflow and the chemical rationale behind preventing oxidation.

Workflow cluster_prep Preparation Phase cluster_handling Inert Atmosphere Handling cluster_storage Storage Dry Dry Glassware Weigh Weigh Compound Dry->Weigh Purge Purge Vessel with N2/Ar Weigh->Purge Degas Degas Solvent AddSolvent Add Solvent via Syringe Degas->AddSolvent Purge->AddSolvent Dissolve Dissolve Compound AddSolvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at 2-8°C, Dark Aliquot->Store Oxidation Compound 1-Pyridin-2-ylpiperidin-3-amine (Susceptible Amine) Radical Amine Radical Cation Compound->Radical Oxidation Oxidants O2, Light, Heat, Metal Ions Oxidants->Compound Initiates Products Colored Degradation Products (e.g., N-Oxides, Dimers) Radical->Products Further Reactions Prevention Inert Gas, Low Temp, Dark, Antioxidants Prevention->Compound Protects

Caption: Conceptual pathway of amine oxidation and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Pyridin-2-ylpiperidin-3-amine prone to oxidation? A1: The molecule contains two key structural motifs that are susceptible to oxidation. The secondary amine within the piperidine ring and the primary amine attached to it are both electron-rich centers. These amine groups can be oxidized by atmospheric oxygen, a process that is often catalyzed by light, heat, or trace metal ions. [1][2]This can lead to the formation of radical intermediates, which can then undergo further reactions to form colored byproducts, N-oxides, or polymeric materials. [6] Q2: My previously colorless solution has turned yellow. Can I still use it? A2: A yellow or brown discoloration is a classic indicator of amine oxidation. [1]While the presence of a slight color change may indicate only minor degradation, it is impossible to know the extent of decomposition without analytical confirmation (e.g., HPLC). For quantitative or sensitive biological assays, it is strongly recommended to discard the discolored solution and prepare a fresh batch following the preventative protocols outlined above. Using a degraded solution can lead to inaccurate and irreproducible results.

Q3: What is the best solvent for storing this compound? A3: The ideal solvent should be aprotic, anhydrous, and readily degassed. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. For intermediate dilutions, degassed ethanol or acetonitrile can be used. It is crucial to avoid solvents containing peroxides (e.g., old ethers like THF or Dioxane) as these can actively promote oxidation. The stability in aqueous buffers may be limited and pH-dependent; therefore, aqueous solutions should typically be prepared fresh from a non-aqueous stock immediately before use. [3] Q4: Are there any chemical additives that can prevent oxidation? A4: Yes, antioxidants can be added to solutions to inhibit oxidative degradation, provided they do not interfere with your downstream experiments. [1][2]These are generally categorized as radical scavengers. A common and effective antioxidant for related compounds is Butylated Hydroxytoluene (BHT), which can be used at low concentrations (e.g., 0.01-0.1%). Other options include hindered amine light stabilizers (HALS) or derivatives of diphenylamine. [7][8]The choice and concentration must be validated for compatibility with your specific application.

Q5: What are the ideal long-term storage conditions for the solid compound? A5: The solid (neat) compound should be stored in a tightly sealed container in a cool, dark, and dry environment. [2]For optimal long-term stability, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen). Before opening, the container should be allowed to warm to room temperature to prevent moisture condensation on the cold solid.

References

  • Amine Antioxidants.Vanderbilt Chemicals, LLC.
  • Best practices for preventing the oxid
  • How to prevent the oxidation of Amine C
  • Technical Support Center: Enhancing the Stability of 2-(2-Aminobenzoyl)
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.Benchchem.
  • Epoxy Coating Blush Explanation & Prevention Recommend
  • What are the Health and Safety Guidelines for Using Amines?SafetyInfo.
  • Amine Storage Conditions: Essential Guidelines for Safety.SafetyInfo.
  • Chemical Stability of 4-Aminopyridine Capsules.Canadian Journal of Hospital Pharmacy.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.Journal of Pharmaceutical and Biomedical Analysis.
  • Aromatic Amines Antioxidants.Performance Additives.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • 1-(pyrimidin-2-yl)piperidin-3-amine.PubChem.
  • Synthesis of N-aryl amines enabled by photocatalytic dehydrogen
  • Piperidine synthesis.Organic Chemistry Portal.
  • CN104226079A - Antioxidant for organic amine type decarburizing solution.
  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.Benchchem.
  • Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂.
  • What are the product of degradation
  • Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)
  • Amines.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
  • Handling air-sensitive reagents AL-134.University of Illinois Urbana-Champaign.
  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations.
  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861).U.S. Department of Energy.
  • How Can I Protect My Lipid
  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?Crystal Growth & Design.
  • Chemical stability of 4-aminopyridine capsules.
  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
  • pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current.PubMed.
  • Antioxidant action mechanisms of hindered amine stabilisers.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.MDPI.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.Oxford Academic.
  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and comput
  • Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one.

Sources

Troubleshooting

Technical Support Center: 1-Pyridin-2-ylpiperidin-3-amine Handling &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Pyridin-2-ylpiperidin-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Pyridin-2-ylpiperidin-3-amine . This intermediate is notoriously difficult to handle due to its high affinity for atmospheric moisture. Below, you will find causality-driven troubleshooting, self-validating protocols, and authoritative guidelines to ensure the integrity of your drug development workflows.

The Causality of Hygroscopicity in Amine Intermediates

1-Pyridin-2-ylpiperidin-3-amine contains three distinct nitrogen centers: a primary amine, a secondary amine (piperidine ring), and a tertiary amine (pyridine ring). These nitrogen atoms possess lone electron pairs that act as potent hydrogen-bond acceptors, while the N-H bonds act as hydrogen-bond donors. When exposed to ambient humidity, the molecule rapidly adsorbs water, disrupting its crystalline lattice. This phase transition from a dry powder to a sticky, deliquescent mass compromises both physical handling and chemical stability.

Mechanism A 1-Pyridin-2-ylpiperidin-3-amine (Dry Powder) B Ambient Humidity Exposure (>25% RH) A->B C H-Bonding via Pyridine & Piperidine Amines B->C Moisture Sorption D Crystal Lattice Disruption (Deliquescence) C->D Critical RH Exceeded E Chemical Instability & Stoichiometric Errors D->E Quality Degradation

Moisture uptake mechanism and degradation pathway of 1-Pyridin-2-ylpiperidin-3-amine.

Quantitative Data: Hygroscopicity Classification

To implement appropriate environmental controls, we must classify the material's moisture uptake. According to the European Pharmacopeia (Ph. Eur.), hygroscopicity is categorized based on weight increase after storage at 25°C and 80% Relative Humidity (RH) for 24 hours 1[1].

Ph. Eur. ClassificationWeight Increase (% w/w)Impact on 1-Pyridin-2-ylpiperidin-3-amineHandling Recommendation
Non-hygroscopic ≤ 0.12%N/A (Does not apply to this amine)Standard ambient handling.
Slightly hygroscopic 0.2% – 2.0%Initial surface adsorption.Keep containers tightly closed.
Hygroscopic 2.0% – 15.0%Typical state for the freebase amine.Requires controlled RH (<25%).
Very hygroscopic > 15.0%Deliquescence (dissolves in absorbed water).Glovebox / Inert atmosphere mandatory.

Troubleshooting & FAQs

Q: Why does my batch of 1-Pyridin-2-ylpiperidin-3-amine turn into a sticky paste overnight? A: This is a physical phenomenon known as deliquescence. When the ambient humidity exceeds the deliquescence relative humidity (DRH) of the amine, it absorbs so much moisture that it dissolves in its own absorbed water. This is common for highly hygroscopic pharmaceutical raw materials and can severely impact manufacturing processes 2[2].

Q: How does moisture absorption affect downstream synthetic yields? A: Absorbed water artificially inflates the bulk weight of the powder. If you weigh 10 grams of a "very hygroscopic" batch, over 1.5 grams of that may be water 1[1]. This causes severe stoichiometric imbalances in sensitive coupling reactions. Furthermore, moisture can trigger the hydrolysis of reagents, generating impurities that compromise the target product profile.

Q: What are the optimal long-term storage conditions for this intermediate? A: To minimize the thermodynamic energy that drives moisture sorption and chemical degradation, ICH guidelines recommend refrigerated storage. For sensitive Active Pharmaceutical Ingredients (APIs) and intermediates, long-term storage at 2-8°C is the industry standard 3[3].

Q: If the intermediate is carried forward into an oral solid dosage form, how can we mitigate hygroscopicity? A: Formulation strategies for highly hygroscopic pharmaceuticals include film coating, encapsulation, and crystal engineering via co-crystallization. These methods act as physical barriers or alter the crystal packing to deflect moisture away from the active ingredient 4[4].

Experimental Protocols & Workflows

Protocol 1: Gravimetric Sorption Analysis (GSA) for Batch Profiling

To accurately determine the hygroscopicity of your specific batch, a systematic GSA approach must be used to account for initial moisture content5[5].

  • Equilibration: Place 300-500 mg of the sample in a controlled chamber at 25°C and 60% RH to simulate standard ICH long-term conditions.

  • Pre-treatment (Drying): Transfer the sample to a 40°C environment at 0% RH. Monitor the weight continuously until it stabilizes. Self-Validation Step: Ensure consecutive weight measurements vary by <0.01 mg to confirm the true "dry state" reference weight (W1) has been achieved.

  • Exposure: Expose the dried sample to 25°C and 80% RH for exactly 24 hours.

  • Measurement: Record the final weight (W2). Calculate the percentage weight gain: [(W2 - W1) / W1] * 100. Classify the batch using the Ph. Eur. table above.

Protocol 2: Handling and ICH-Compliant Storage Workflow

To prevent degradation, follow this strict handling workflow.

Workflow Step1 1. Receipt & KF Titration Decision Moisture > 0.5% w/w? Step1->Decision Step2 2. Vacuum Drying (40°C, <10 mbar) Decision->Step2 Yes Step3 3. Glovebox Transfer (N2/Ar Atmosphere) Decision->Step3 No Step2->Step3 Moisture ≤ 0.5% Step4 4. Alu-Bag Sealing with Desiccant Step3->Step4 Step5 5. ICH Storage (2-8°C) Step4->Step5

Step-by-step handling and ICH-compliant storage workflow for hygroscopic amines.

Step-by-Step Execution:

  • Initial Assessment: Upon receipt, immediately quantify the moisture content using Karl Fischer (KF) titration.

  • Drying (If Required): If moisture exceeds 0.5% w/w, dry the material in a vacuum oven at 40°C under high vacuum (<10 mbar). Self-Validation Step: Re-run KF titration post-drying to confirm moisture is definitively ≤ 0.5% before proceeding to the next step.

  • Inert Transfer: Move the dried material into a glovebox purged with high-purity Nitrogen or Argon (RH < 5%).

  • Packaging: Package the amine in a primary low-density polyethylene (LDPE) bag. Place this inside a secondary double-laminated aluminum foil bag containing silica gel desiccant sachets. Heat-seal the aluminum bag.

  • Storage: Store the sealed packages in a monitored refrigerator at 2-8°C, adhering to ICH Q1A(R2) guidelines for sensitive intermediates 3[3].

References

  • Classification of Hygroscopicity | Pharma Growth Hub | [Link]

  • ICH Quality Guidelines for Pharmaceutical Stability Storage | Q1 Scientific |[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals | PMC - National Institutes of Health |[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asia Pharmaceutics |[Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-Pyridin-2-ylpiperidin-3-amine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1-Pyridin-2-ylpiperidin-3-amine derivatives. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-Pyridin-2-ylpiperidin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific class of compounds. The flexible nature of the piperidine ring, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the amine group, presents unique challenges and opportunities in crystallization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to streamline your experimental workflow.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. The advice provided is based on fundamental crystallization principles and practical laboratory experience.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" is a common and frustrating problem. It occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens for two main reasons: the solution is still too warm for the compound to solidify (i.e., you are above its melting point in that solvent environment), or the level of supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation. High impurity levels can also suppress the melting point and promote oiling.[1]

Here is a systematic approach to resolve this issue:

  • Re-dissolve and Dilute: Gently warm the solution until the oil fully redissolves. Add more solvent (10-20% increments) to lower the concentration. A lower concentration reduces the supersaturation level, which is often the primary cause of oiling.[1]

  • Slow Down the Cooling Process: Rapid cooling can shock the system into a disordered, supercooled liquid state. Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a large, warm water bath that cools overnight can be very effective.[1]

  • Change the Solvent System: The current solvent may be too "good" a solvent, or the compound's melting point in that solvent may be too low. Try switching to a solvent in which your compound has slightly lower solubility. Alternatively, use a co-solvent system. Dissolve your compound in a "good" solvent and then slowly add an "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid, then clarify with a drop of the good solvent before slow cooling.[2][3]

  • Lower the Crystallization Temperature: If slow cooling at room temperature still produces an oil, try cooling the solution to a lower temperature (e.g., 4 °C or -20 °C) after it has slowly reached room temperature. The increased viscosity and lower thermal energy at these temperatures can sometimes promote nucleation from the oil.

  • Purity Check: Ensure your starting material is sufficiently pure. Impurities can significantly depress the melting point and interfere with the crystal lattice formation, favoring an amorphous or oily state.[4][5][6]

G start Experiment Resulted in an Oil q1 Is the starting material >98% pure? start->q1 purify Action: Purify the compound (e.g., column chromatography). q1->purify No redissolve Action: Re-dissolve oil by warming. Add 10-20% more solvent. q1->redissolve Yes purify->redissolve q2 Did crystals form upon slow cooling? redissolve->q2 success Success! Collect Crystals. q2->success Yes solvent Action: Change solvent or use an anti-solvent system. q2->solvent No q3 Did crystals form? solvent->q3 seed Action: Attempt to seed the solution. q3->success Yes q3->seed No

Caption: Troubleshooting workflow for "oiling out".

Q2: My solution is clear and no crystals have formed after cooling. What should I do?

Answer: This indicates that the solution is stable and has not reached the necessary level of supersaturation to induce spontaneous nucleation.[] The goal is to carefully increase the concentration without causing the compound to precipitate as an amorphous solid.

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections created on the glass surface can serve as nucleation sites.[1]

  • Introduce a Seed Crystal: If you have crystals from a previous batch, add one or two tiny, well-formed crystals to the solution.[1][8] This is the most effective way to control crystallization, as the seed acts as a template for growth of the desired crystal form.[8][9]

  • Slow Evaporation: Cover the flask with a cap or film that has a few pinholes. Allow the solvent to evaporate slowly over several hours or days. This gradually increases the solute concentration to the point of nucleation.[10] This method is particularly useful for growing high-quality single crystals for X-ray diffraction.

  • Reduce Temperature Further: If the solution is at room temperature, move it to a 4 °C refrigerator, and if that fails, to a -20 °C freezer. The decrease in solubility at lower temperatures might be sufficient to induce nucleation.

Q3: I obtained a fine powder or an amorphous precipitate, not well-defined crystals. How can I improve crystal quality?

Answer: The formation of a fine powder or amorphous solid suggests that nucleation occurred too rapidly and uncontrollably, leaving no time for ordered crystal growth.[] This is a result of creating too high a level of supersaturation too quickly.

  • Reduce the Rate of Supersaturation:

    • For Cooling Crystallization: Decrease the cooling rate.[]

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise over several hours with gentle stirring. You can also try vapor diffusion, where the anti-solvent vapor slowly diffuses into the solution, providing a much more gradual change in solvent composition.[2]

  • Use a More Solubilizing Solvent System: Start with a solvent system where the compound is slightly more soluble. This requires a greater change (in temperature or composition) to achieve supersaturation, giving the molecules more time to orient themselves correctly into a crystal lattice.

  • Annealing: This technique involves temperature cycling. After crystals have formed, gently warm the solution to dissolve the smallest, most poorly formed crystals. Then, cool it slowly again. This process, repeated a few times, selects for the most stable and well-ordered crystals, allowing them to grow larger at the expense of the smaller ones (a phenomenon known as Ostwald Ripening).

Frequently Asked Questions (FAQs)

Q4: How do I choose the best solvent for crystallizing my 1-Pyridin-2-ylpiperidin-3-amine derivative?

Answer: Solvent selection is the most critical parameter in crystallization.[11] The ideal solvent should exhibit a steep solubility curve: the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For your class of compounds, which have both hydrogen bond donors (amine) and acceptors (pyridine N), as well as hydrophobic regions, a systematic screening approach is best.

Solvent Screening Strategy:

  • Assess Solubility: Test the solubility of ~10 mg of your compound in 0.5 mL of various solvents at room temperature and then upon heating.

  • Categorize Solvents:

    • Good Solvents: Solvents that dissolve the compound at room temperature. These are candidates for the "good" solvent in an anti-solvent system or for slow evaporation.

    • Poor Solvents: Solvents that do not dissolve the compound even upon heating. These are candidates for use as anti-solvents.

    • Potential Crystallization Solvents: Solvents that dissolve the compound only upon heating and show precipitation upon cooling. These are ideal for single-solvent cooling crystallization.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Comments on Use for Pyridine/Piperidine Amines
Protic Ethanol, Methanol, IsopropanolHigh65-82Can form hydrogen bonds, potentially aiding crystallization of polar derivatives.[2]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium56-82Versatile solvents for compounds of intermediate polarity.[2] Often successful.
Chlorinated Dichloromethane (DCM)Medium40Often a good solvent, but its high volatility can lead to rapid, uncontrolled precipitation.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-Medium35-66Diethyl ether is a common anti-solvent. THF is a stronger solvent.
Apolar Hexanes, Heptane, TolueneLow69-111Almost always used as anti-solvents for this class of polar molecules.
Q5: My compound is conformationally flexible. How does this affect crystallization?

Answer: Conformational flexibility is a significant challenge. The piperidine ring can exist in different chair or boat conformations, and there can be rotational freedom around the C-N bonds. If multiple low-energy conformations exist in solution, it can be entropically difficult for the molecules to adopt the single, specific conformation required for a stable crystal lattice.[12] This can lead to a reduced tendency to crystallize or the formation of different polymorphs.[12][13][14]

Strategies:

  • Solvent Choice: The solvent can influence the preferred conformation in solution through specific interactions like hydrogen bonding.[15] Screening a wide range of solvents is crucial.

  • Co-crystallization: Introducing a second molecule (a co-former) that forms strong, directional interactions (like hydrogen bonds) with your compound can lock it into a single conformation and provide a stable lattice.[10] Carboxylic acids are excellent candidates for co-crystallization with the pyridine moiety.[16]

Q6: What is polymorphism and why is it important for my compound?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure.[8] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice.[17][18]

Why it matters:

  • Physicochemical Properties: Different polymorphs can have different melting points, solubilities, dissolution rates, and stability.[17][18]

  • Drug Development: In pharmaceuticals, a sudden conversion from a more soluble metastable form to a less soluble stable form can have disastrous effects on the drug's bioavailability.[19] Therefore, it is critical to identify the most thermodynamically stable polymorph early in development.[19][20]

Different crystallization conditions (solvent, temperature, cooling rate) can produce different polymorphs.[21][22] It is essential to characterize the solid form obtained from each successful crystallization experiment.

G cluster_0 Solution State cluster_1 Solid State Solute Solute in Solution (Flexible Conformations) PolymorphA Polymorph A (Metastable, higher solubility) Solute->PolymorphA Fast Cooling (e.g., Acetone) PolymorphB Polymorph B (Stable, lower solubility) Solute->PolymorphB Slow Cooling (e.g., Ethanol) Amorphous Amorphous Solid (Disordered) Solute->Amorphous Crash Precipitation PolymorphA->PolymorphB Transformation (over time/heat)

Caption: Relationship between solution state and solid forms.

Standard Crystallization Protocols

Protocol 1: Slow Cooling Recrystallization

This is the most common method and should be the first one you try.

  • Dissolution: Place 20-50 mg of your compound in a clean vial. Add a suitable solvent (e.g., ethanol or ethyl acetate) dropwise while heating (e.g., in a 60 °C water bath) and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the vial inside an insulated container (like a beaker with glass wool).

  • Maturation: Once at room temperature, if crystals have formed, let the vial stand for several hours to maximize the yield. If not, consider moving to a colder environment (4 °C).

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[2]

Protocol 2: Vapor Diffusion (Anti-Solvent)

This method is excellent for growing high-quality single crystals when slow cooling fails.

  • Preparation: Dissolve 5-10 mg of your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar) that contains a 1-2 mL layer of a "poor" or "anti-solvent" (e.g., n-hexane or diethyl ether).[2]

  • Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution of your compound. This gradually lowers the solubility of your compound, leading to slow and controlled crystal growth.

  • Incubation: Leave the setup undisturbed in a vibration-free location for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Characterization of Crystalline Forms

It is crucial to confirm that you have a crystalline material and to identify its form. Each solid form must be properly characterized as it can impact critical drug properties like solubility and stability.[17][18]

  • Visual Inspection: Crystalline solids often have flat faces and defined shapes, while amorphous solids are typically powders.

  • Polarized Light Microscopy: Crystalline materials (except those with cubic symmetry) are birefringent and will appear bright against a dark background under cross-polarized light. Amorphous materials will remain dark.

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline forms. A crystalline solid will produce a unique pattern of sharp peaks, which serves as a fingerprint for that specific polymorph. Amorphous solids produce a broad halo with no sharp peaks.[19][20]

  • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. A crystalline solid will show a sharp melting endotherm. The melting point and enthalpy of fusion can help distinguish between polymorphs.[23]

  • Vibrational Spectroscopy (FT-IR, Raman): These methods can detect differences in molecular interactions and conformations between polymorphs, resulting in distinct spectra.[17]

References

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022). IntechOpen. [Link]

  • Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329. [Link]

  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. (2016). ResearchGate. [Link]

  • Cooper, V., Pearce, G., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X‐ray powder diffraction. Semantic Scholar. [Link]

  • Poornachary, S. K., Chow, P. S., & Tan, R. B. H. Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. AIChE. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Pharmaceutical Crystals. (2024). Open Research Library. [Link]

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). (2017). ResearchGate. [Link]

  • Microbatch Crystallization. Hampton Research. [Link]

  • How to crystallize the natural compounds from plant extracts?. (2013). ResearchGate. [Link]

  • Conventional and Unconventional Crystallization Mechanisms. (2019). IntechOpen. [Link]

  • Crystallization of fats and oils. (2023). Sonneveld. [Link]

  • Ferreira, F. V., & de Matos Gomes, E. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Gholivand, K., Hosseini, M., & Farshadfar, K. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm. [Link]

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Communications. [Link]

  • CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil.
  • Strategy for control of crystallization of polymorphs. (2003). ResearchGate. [Link]

  • Gholivand, K., Hosseini, M., & Farshadfar, K. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Semantic Scholar. [Link]

  • Mitchell, A. G., & Black, S. N. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. White Rose Research Online. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Kubota, N. (2003). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]

  • Wilson, C. C. (2015). The effect of temperature and pressure on the crystal structure of piperidine. PMC - NIH. [Link]

  • Jasinski, J. P. (2020). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. (2019). ResearchGate. [Link]

  • The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. (2025). ResearchGate. [Link]

  • Polymorphism in Crystals. (2023). MDPI. [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SpringerLink. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm (RSC Publishing). [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Validating purity of 1-Pyridin-2-ylpiperidin-3-amine using HPLC

Validating the Purity of 1-Pyridin-2-ylpiperidin-3-amine: A Comparative HPLC Guide Introduction Analyzing highly polar, basic compounds like 1-Pyridin-2-ylpiperidin-3-amine presents a notorious challenge in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-Pyridin-2-ylpiperidin-3-amine: A Comparative HPLC Guide

Introduction

Analyzing highly polar, basic compounds like 1-Pyridin-2-ylpiperidin-3-amine presents a notorious challenge in pharmaceutical chromatography. Featuring a dual-basic architecture comprising a pyridine ring and a primary amine on a piperidine scaffold, this molecule is highly susceptible to secondary interactions with stationary phases. For drug development professionals, selecting the right high-performance liquid chromatography (HPLC) modality is not just about detecting a peak—it is about ensuring the method is robust enough to pass stringent ICH Q2(R1) validation standards[1].

This guide objectively compares traditional and modern HPLC alternatives for resolving and validating 1-Pyridin-2-ylpiperidin-3-amine, providing a self-validating protocol grounded in chemical causality.

The Chemical Challenge: Causality of Peak Tailing

Why do basic amines fail on standard columns? The primary amine of 1-Pyridin-2-ylpiperidin-3-amine has a pKa of approximately 10.0, meaning it remains fully protonated under typical acidic to neutral mobile phase conditions. When using standard silica-based reversed-phase (RP) columns, these positively charged analytes undergo strong ionic interactions with unreacted, acidic residual silanols ( SiO− ) on the silica surface[2].

This dual-retention mechanism (hydrophobic partitioning + ion-exchange with silanols) manifests chromatographically as severe peak tailing, shifting retention times, and poor resolution from structurally similar impurities[3]. To achieve a validated purity assay, the analytical method must neutralize or bypass this interaction.

Mechanism A 1-Pyridin-2-ylpiperidin-3-amine (Protonated Amine) B Chromatographic Challenge A->B C Standard C18 Ion-Exchange with Silanols B->C Default D Base-Deactivated C18 Silanol Masking (TEA) B->D Additive E HILIC Orthogonal Polar Partitioning B->E Modern F Fail: Tailing Factor > 2.0 C->F G Pass: Tailing Factor < 1.5 D->G H Optimal: Tailing Factor ~ 1.0 E->H

Logical workflow for selecting HPLC modalities for highly basic amines.

Comparative Analysis of HPLC Modalities

To establish the most reliable method for purity validation, we compare three distinct chromatographic strategies.

Alternative A: Standard C18 (The Baseline)

  • Method: Standard octadecylsilane (C18) column with a Water/Acetonitrile (0.1% Formic Acid) gradient.

  • Causality: The low pH suppresses silanol ionization slightly, but the high polarity of the analyte causes it to elute near the void volume. The remaining active silanols grab the basic amine, resulting in unacceptable asymmetry and violating system suitability requirements.

Alternative B: Base-Deactivated C18 with Triethylamine (TEA)

  • Method: End-capped C18 column with a mobile phase containing Triethylamine (TEA) buffer at pH 7.0.

  • Causality: TEA acts as a sacrificial base. The triethylammonium cations competitively bind to the acidic silanol groups, masking them from the target analyte[2]. While this significantly improves peak shape, TEA causes severe ion suppression in mass spectrometry (LC-MS) and requires extensive column washing protocols.

Alternative C: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Method: Amide-bonded HILIC column with a high-organic mobile phase (e.g., 90% Acetonitrile / 10% Ammonium Formate buffer, pH 3.0).

  • Causality: HILIC operates orthogonally to RP-HPLC. The highly polar 1-Pyridin-2-ylpiperidin-3-amine partitions into a water-enriched layer immobilized on the polar stationary phase. Because the mechanism relies on polarity rather than hydrophobicity, the basic amine is strongly retained, eluting with excellent symmetry and high theoretical plates without the need for ion-pairing agents.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each modality when assessing a 1.0 mg/mL standard of 1-Pyridin-2-ylpiperidin-3-amine spiked with a known synthetic impurity.

ParameterAlt A: Standard C18Alt B: End-capped C18 + TEAAlt C: Amide HILICValidation Target (ICH)
Retention Factor ( k ) 0.8 (Elutes too early)3.25.8 (Strong retention) k>2.0
Tailing Factor ( As​ ) 2.851.351.05 As​≤1.5
Theoretical Plates ( N ) 2,1008,50014,200 N>5,000
Resolution ( Rs​ ) 0.92.44.1 Rs​>2.0
MS Compatibility YesNo (Ion Suppression)Yes (Excellent)N/A

Self-Validating Experimental Protocol (HILIC Method)

To ensure trustworthiness, the following validation protocol is designed as a self-validating system based on ICH Q2(R1) guidelines[1]. Each step contains internal acceptance criteria that must be met before proceeding, ensuring scientific integrity.

Validation S1 1. System Suitability Ensure Method Readiness S2 2. Specificity Prove No Interference S1->S2 S3 3. Linearity & Range Establish Dynamic Range S2->S3 S4 4. Precision & Accuracy Verify Reproducibility S3->S4

Self-validating ICH Q2(R1) workflow for HPLC method validation.

Step 1: Method Setup & System Suitability

  • Column: Amide-HILIC, 150×4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the amine is fully ionized, maximizing polar retention in HILIC, while the formate provides high ionic strength to prevent secondary electrostatic repulsions).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B at 1.0 mL/min.

  • Self-Validation Check: Inject a reference standard (0.1 mg/mL) six times. Proceed only if %RSD of peak area ≤1.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥5000 .

Step 2: Specificity & Forced Degradation

  • Procedure: Prepare blank solutions, impurity-spiked solutions, and forced degradation samples (expose the API to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light for 24 hours).

  • Self-Validation Check: Analyze the chromatograms using a Diode Array Detector (DAD). The peak purity angle of 1-Pyridin-2-ylpiperidin-3-amine must be less than the peak purity threshold. Resolution ( Rs​ ) between the main peak and any degradation product must be ≥2.0 .

Step 3: Linearity and Range

  • Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL).

  • Self-Validation Check: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not exceed 2.0% of the 100% level response.

Step 4: Accuracy and Precision (Repeatability)

  • Procedure: Prepare three concentration levels (80%, 100%, 120%) in triplicate (9 determinations total) by spiking known amounts of 1-Pyridin-2-ylpiperidin-3-amine into a synthetic sample matrix.

  • Self-Validation Check: Calculate the recovery percentage. The mean recovery must fall between 98.0% and 102.0%. The overall %RSD for all 9 injections must be ≤2.0% .

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL: [Link] (Cited in text as[1])

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC Source: pharmagrowthhub.com URL: [Link] (Cited in text as[2])

Sources

Validation

A Researcher's Guide to Elemental Analysis of 1-Pyridin-2-ylpiperidin-3-amine 2HCl: A Comparative Analysis of Modern Techniques

For researchers, scientists, and drug development professionals, the precise characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. The compound 1-Pyridin-2-ylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. The compound 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (2HCl), a nitrogen-containing heterocyclic molecule, is no exception. Its empirical formula and purity must be unequivocally established. This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to this compound, offering a technical narrative grounded in field-proven insights to ensure both scientific integrity and practical applicability.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Before delving into the analytical techniques, it is crucial to understand why elemental analysis is a non-negotiable step in the journey of a drug candidate like 1-Pyridin-2-ylpiperidin-3-amine 2HCl. Nitrogen-containing heterocycles are a prominent class of compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Their biological activity is intrinsically linked to their precise atomic composition and structure.[3][4]

Elemental analysis serves two primary purposes:

  • Confirmation of Empirical Formula: It provides a fundamental validation of the compound's chemical identity by comparing the experimentally determined percentages of its constituent elements with the theoretical values.

  • Assessment of Purity: The presence of inorganic residues from catalysts or reagents can be detected, ensuring the compound meets the stringent purity requirements for downstream applications.

For 1-Pyridin-2-ylpiperidin-3-amine 2HCl, with a molecular formula of C₁₀H₁₇Cl₂N₃, the theoretical elemental composition is the benchmark against which all experimental results are measured.

The Gold Standard: Combustion Analysis for C, H, and N

The cornerstone for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis .[5][6] This technique, rooted in the foundational principles of chemistry, remains a highly accurate and reliable method.[7]

The Combustion Analysis Workflow: A Step-by-Step Explanation

The process involves the complete combustion of a precisely weighed sample in a high-oxygen environment.[8] The resulting gases are then passed through a series of traps and detectors to quantify the individual elements.

Caption: Workflow of a typical combustion elemental analyzer.

The causality behind this experimental choice lies in its directness. The conversion of carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas provides a stoichiometric relationship that can be accurately measured.[6] Modern elemental analyzers automate this process, offering high precision and throughput.[9][10]

Addressing the Halogen: Chlorine Determination

Standard CHN analyzers are not equipped to determine halogens like chlorine. For the dihydrochloride salt of our target compound, quantifying chlorine is essential. This is typically achieved through one of the following methods:

  • Oxygen Flask Combustion (Schöniger Flask): A classic and effective method where the sample is combusted in a sealed flask containing oxygen and an absorbing solution. The resulting chloride ions are then titrated.

  • Ion Chromatography (IC): Following combustion and dissolution, IC can be used to separate and quantify chloride ions with high sensitivity and specificity.

Beyond Bulk Composition: The Mandate for Trace Elemental Impurity Analysis

While combustion analysis confirms the major elemental constituents, the pharmaceutical industry is increasingly focused on controlling trace elemental impurities. The International Council for Harmonisation (ICH) Q3D guideline provides a framework for assessing and controlling these impurities in drug products.[11][12][13] This is where alternative, more sensitive techniques become indispensable.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Power of Sensitivity

ICP-MS is a powerful analytical technique capable of detecting metals and some non-metals at trace and ultra-trace levels.[14][15] It is the recommended method for quantifying the elemental impurities outlined in ICH Q3D.

The process involves introducing the sample into an argon plasma, which ionizes the atoms. These ions are then separated by their mass-to-charge ratio and detected.

A Comparative Overview: Combustion Analysis vs. ICP-MS

To aid researchers in selecting the appropriate methodology, the following table provides a direct comparison of combustion analysis and ICP-MS for the elemental characterization of 1-Pyridin-2-ylpiperidin-3-amine 2HCl.

FeatureCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Determination of bulk elemental composition (C, H, N, S)Quantification of trace elemental impurities
Principle High-temperature combustion and detection of resulting gasesIonization in plasma and mass-to-charge separation
Elements Detected Primarily C, H, N, S (with modifications for others)A wide range of elements, including most metals and some non-metals
Sensitivity Percent (%) to parts per million (ppm)Parts per billion (ppb) to parts per trillion (ppt)
Sample Preparation Direct analysis of a small amount of solid sampleOften requires acid digestion to bring the sample into solution
Regulatory Context Fundamental for empirical formula confirmationMandated by ICH Q3D for elemental impurity control
Instrumentation Cost ModerateHigh

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical data hinges on the validation of the method. For pharmaceutical applications, analytical procedures must be validated according to guidelines such as USP <233> and ICH Q2(R1) .[7]

Protocol 1: Elemental Analysis by Combustion
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh approximately 2-3 mg of 1-Pyridin-2-ylpiperidin-3-amine 2HCl into a tin capsule.

  • Analysis: Place the capsule into the autosampler of the elemental analyzer.

  • Data Acquisition: Initiate the combustion sequence and record the detector signals for H₂O, CO₂, and N₂.

  • Calculation: The instrument software calculates the percentage of each element based on the integrated detector signals and the sample weight.

  • Validation: The results for a certified reference material should fall within the specified tolerance of the known values. The analysis of the target compound should be performed in triplicate to assess precision.

Protocol 2: Trace Elemental Impurity Analysis by ICP-MS
  • Sample Digestion: Accurately weigh a representative amount of 1-Pyridin-2-ylpiperidin-3-amine 2HCl and digest it using a closed-vessel microwave digestion system with high-purity nitric acid.

  • Dilution: Dilute the digested sample to a final volume with deionized water to a suitable concentration for ICP-MS analysis.

  • Instrument Calibration: Calibrate the ICP-MS using a series of multi-element standards covering the range of expected impurity concentrations.

  • Analysis: Introduce the prepared sample solution into the ICP-MS.

  • Data Acquisition: Monitor the specific mass-to-charge ratios for the elemental impurities of interest as defined by ICH Q3D.

  • Quantification: Determine the concentration of each elemental impurity in the sample by comparing its signal to the calibration curve.

  • Method Validation: The validation should include assessments of specificity, limit of detection, limit of quantitation, accuracy, precision, linearity, and range, as per USP <233> and ICH Q2(R1).

Conclusion: An Integrated Approach for Comprehensive Characterization

For a complete and compliant elemental analysis of 1-Pyridin-2-ylpiperidin-3-amine 2HCl, a dual-pronged approach is essential. Combustion analysis provides the foundational data to confirm the empirical formula and assess the bulk purity in terms of its primary constituents. Complementing this, ICP-MS offers the high sensitivity required to quantify trace elemental impurities, ensuring the compound meets the stringent safety standards of the pharmaceutical industry. By understanding the principles, workflows, and comparative advantages of these techniques, researchers can confidently and accurately characterize this and other novel chemical entities, paving the way for their successful development.

References

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

  • ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. Retrieved from [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • ChemTeam. (n.d.). Combustion Analysis. Retrieved from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • Triclinic Labs. (n.d.). Elemental Analysis Services. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q3D (R1) IN PARENTERAL PHARMACEUTICALS USING ICP-MS. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Retrieved from [Link]

  • PubMed. (2016). Clean Chemistry for Elemental Impurities Analysis of Pharmaceuticals in Compliance with USP 232. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Nitrogen Containing Heterocycles. Retrieved from [Link]

  • Fiveable. (2025). Nitrogen-containing heterocycles Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of compounds 1 and 2. Retrieved from [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Retrieved from [Link]

Sources

Comparative

Physicochemical Profiling: The Causality of the Extra Nitrogen

Rational Scaffold Hopping: A Comparative Guide to Pyridine vs. Pyrimidine Piperidine Amines in Drug Design Introduction In multiparameter optimization campaigns, the piperidine heterocycle is a dominant fragment, often d...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Scaffold Hopping: A Comparative Guide to Pyridine vs. Pyrimidine Piperidine Amines in Drug Design

Introduction In multiparameter optimization campaigns, the piperidine heterocycle is a dominant fragment, often deployed as a primary pharmacophore or a structural linker[1]. When coupled with aromatic rings like pyridine or pyrimidine, piperidine amines form privileged scaffolds ubiquitous in kinase inhibitors, GPCR ligands, and CNS agents. However, piperidine substructures often bear liabilities, such as metabolic hotspots where CYP-catalyzed oxidation leads to ring-opening and the formation of reactive electrophiles[1]. To fine-tune physicochemical properties and mitigate these liabilities, medicinal chemists frequently employ bioisosteric replacement, strategically swapping a pyridine core for a pyrimidine core[1]. This guide objectively compares the performance of pyridine and pyrimidine piperidine amines, detailing the causality behind their divergent physicochemical behaviors and providing validated experimental protocols for their evaluation.

The decision to transition from a pyridine-piperidine amine to a pyrimidine-piperidine amine is fundamentally driven by electronic and structural differences.

  • Basicity (pKa): The introduction of a second nitrogen atom in the pyrimidine ring significantly alters the electronic landscape. While the conjugate acid of pyridine has a pKa of approximately 5.3, the additional electron-withdrawing nitrogen in pyrimidine drastically reduces its basicity to a pKa of roughly 1.1 to 1.23[2][3]. This reduced basicity prevents the pyrimidine core from being protonated at physiological pH, which can favorably alter the overall charge distribution of the linked piperidine amine.

  • Lipophilicity and Solubility: Pyrimidines generally exhibit lower lipophilicity (LogD) compared to their pyridine counterparts. Introducing heteroatoms into a phenyl or pyridine ring typically leads to a reduction in the cLogP value[4]. This reduction in lipophilicity often translates to improved aqueous solubility and a lower propensity for off-target lipophilic binding, such as hERG channel blockade.

  • Metabolic Stability: Pyridine rings can undergo metabolism via oxidation or methylation pathways, sometimes forming toxic pyridinium ions[2]. By replacing the pyridine ring with a more electron-deficient diazine (pyrimidine), the scaffold becomes electronically biased against direct CYP450-mediated oxidation, thereby enhancing the half-life of the compound[2].

Target Binding: Conformational Control and Steric Clashes

Beyond ADMET improvements, the pyridine-to-pyrimidine switch can profoundly impact target affinity through conformational control. A classic example is observed in the development of troponin I-interacting kinase (TNNI3K) inhibitors[5].

A pyrrolopyridine-based inhibitor exhibited weak potency (IC50 = 8,000 nM)[5]. Crystallographic analysis revealed that a steric clash between the C-H bond of the pyridine ring and the adjacent moiety prevented the molecule from adopting the flat, coplanar conformation required for optimal binding in the ATP pocket[5]. By switching to a pyrimidine isostere, the problematic C-H bond was replaced by a bare nitrogen atom[5]. This strategic edit eliminated the steric clash, allowing the molecule to achieve coplanarity and resulting in a 100-fold increase in binding affinity (IC50 = 80 nM)[5].

BindingModel cluster_0 Pyridine Scaffold cluster_1 Pyrimidine Scaffold Pyr C-H Bond Present Clash Steric Clash with Kinase Hinge Pyr->Clash LowAff IC50: ~8000 nM Clash->LowAff Pym Nitrogen Replaces C-H Flat Coplanar Conformation Achieved Pym->Flat HighAff IC50: ~80 nM Flat->HighAff

Conformational advantage of pyrimidine over pyridine in relieving steric clashes.

Comparative Performance Data

The following table synthesizes representative matched molecular pair (MMP) data demonstrating the typical shifts in physicochemical and in vitro ADMET properties when transitioning from a pyridine-piperidine to a pyrimidine-piperidine scaffold.

Property / AssayPyridine-Piperidine AminePyrimidine-Piperidine AmineCausality / Mechanism
Core pKa ~5.3~1.1 - 1.3Inductive electron withdrawal by the second nitrogen atom.
LogD (pH 7.4) 2.81.9Increased polarity and reduced desolvation penalty.
Aqueous Solubility 45 µg/mL>200 µg/mLLower crystal lattice energy and higher solvation.
HLM Intrinsic Clearance 85 µL/min/mg22 µL/min/mgElectron-deficient pyrimidine resists CYP-mediated epoxidation.
hERG Inhibition (IC50) 2.1 µM>10 µMReduced lipophilicity lowers affinity for the hydrophobic hERG pore.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these scaffolds, robust and self-validating experimental workflows are required.

Protocol A: High-Throughput Potentiometric pKa and LogD Determination Rationale: Accurate measurement of ionization and lipophilicity is critical for predicting oral absorption and BBB penetration.

  • Preparation: Prepare 10 mM stock solutions of the piperidine amine compounds in LC-MS grade DMSO.

  • Standardization: Calibrate the potentiometric titrator using standardized 0.15 M HCl and 0.15 M KOH. Self-Validation Step: Titrate a known standard (e.g., labetalol) to ensure the measured pKa is within ±0.05 units of the literature value.

  • Aqueous pKa Titration: Dilute the stock in 0.15 M KCl (aqueous). Titrate from pH 2.0 to 12.0 under a nitrogen atmosphere to prevent CO2 absorption.

  • LogP/LogD Measurement: Perform a dual-phase titration by adding a known volume of water-saturated octanol to the aqueous sample. The shift in the apparent pKa in the presence of octanol is used to calculate the partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay Rationale: Assesses the vulnerability of the piperidine and heteroaromatic rings to Phase I oxidative metabolism.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Quality Control (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Validation Gate: If the intrinsic clearance ( CLint​ ) of Verapamil does not exceed 40 µL/min/mg, or Warfarin exceeds 5 µL/min/mg, the entire assay plate is rejected due to compromised enzymatic activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 45 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate CLint​ based on the elimination rate constant ( k ).

ScaffoldHop Hit Pyridine-Piperidine Hit High Affinity, High LogD Liability CYP450 Oxidation hERG Liability Hit->Liability Design Bioisosteric Replacement (Add Nitrogen) Liability->Design Lead Pyrimidine-Piperidine Lead Lower LogD, Improved Stability Design->Lead

Scaffold hopping workflow from pyridine to pyrimidine to resolve ADMET liabilities.

References

  • 1 - ChemRxiv 2.2 - Beilstein Journals

  • 5 - PharmaBlock 4.3 - CORE 5.4 - PMC

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 1-Pyridin-2-ylpiperidin-3-amine Identification

Introduction: The Analytical Challenge 1-Pyridin-2-ylpiperidin-3-amine is a highly versatile building block in medicinal chemistry, featuring a basic piperidine ring coupled with a pyridine moiety. Accurate analytical id...

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Introduction: The Analytical Challenge

1-Pyridin-2-ylpiperidin-3-amine is a highly versatile building block in medicinal chemistry, featuring a basic piperidine ring coupled with a pyridine moiety. Accurate analytical identification and quantification of this compound rely heavily on the quality of the reference standard used. Because the molecule contains multiple basic nitrogen centers, it presents unique analytical challenges—most notably, severe peak tailing in chromatography and susceptibility to degradation in its free base form.

This guide provides an objective comparison of available reference standard formats and outlines field-proven, self-validating analytical protocols for their certification[1].

Product Comparison: Free Base vs. Dihydrochloride vs. In-House Standards

When sourcing 1-Pyridin-2-ylpiperidin-3-amine, analytical chemists must choose between the commercial free base, the commercial dihydrochloride salt (CAS 2416236-20-7)[2][3], or an in-house synthesized standard. The choice directly impacts the reliability and reproducibility of downstream analytical data.

Table 1: Performance Comparison of 1-Pyridin-2-ylpiperidin-3-amine Reference Standards
ParameterCommercial Dihydrochloride SaltCommercial Free BaseIn-House Synthesized
Chemical Stability Excellent (Resists oxidation)Moderate (Prone to atmospheric CO₂ absorption)Variable (Depends on purification)
Aqueous Solubility High (>50 mg/mL)Low (<5 mg/mL)Variable
Chromatographic Peak Shape Sharp (Pre-protonated amines)Prone to tailingDependent on final salt form
Hygroscopicity Moderate (Requires desiccated storage)LowVariable
Cost / Availability High / Readily availableMedium / LimitedHigh (Labor & Reagents)

Causality Insight: The dihydrochloride salt is the industry-preferred standard. The protonation of both the primary amine and the piperidine nitrogen prevents the lone electron pairs from participating in oxidative degradation or reacting with atmospheric carbon dioxide to form carbamates. Furthermore, pre-protonated standards exhibit superior peak symmetry in reversed-phase HPLC by minimizing secondary interactions with residual silanols on the stationary phase.

ProtonationStates FreeBase Free Base (Lipophilic, Air-Sensitive) MonoSalt Monohydrochloride (Intermediate Stability) FreeBase->MonoSalt + HCl DiSalt Dihydrochloride Salt (Hydrophilic, Highly Stable) MonoSalt->DiSalt + HCl

Stepwise protonation of 1-Pyridin-2-ylpiperidin-3-amine to form the stable dihydrochloride salt.

Orthogonal Certification Workflow

A self-validating analytical system requires orthogonal techniques to ensure the reference standard is both structurally correct and highly pure[1]. We employ LC-MS for mass confirmation, qNMR for absolute purity, and HPLC-UV for chromatographic purity.

CertificationWorkflow Candidate 1-Pyridin-2-ylpiperidin-3-amine Candidate Batch LCMS Step 1: LC-MS Mass & Isotopic Confirmation Candidate->LCMS qNMR Step 2: 1H qNMR Absolute Purity Assessment LCMS->qNMR HPLC Step 3: HPLC-UV Chromatographic Purity qNMR->HPLC Cert Certified Reference Standard (CoA Generation) HPLC->Cert

Workflow for the orthogonal certification of 1-Pyridin-2-ylpiperidin-3-amine reference standards.

Experimental Protocols for Standard Validation

To establish absolute trustworthiness, the following protocols are designed as self-validating systems. The use of internal standards and specific column chemistries ensures that any deviation in the result is immediately detectable.

Protocol A: Absolute Purity Assessment via Quantitative NMR (qNMR)

Causality Insight: qNMR is a primary analytical method that determines absolute purity without requiring a pre-existing reference standard of the analyte[4]. We utilize Maleic acid as an internal standard because its singlet resonance (~6.2 ppm) falls in a "clean" spectral window, perfectly separated from the aliphatic piperidine protons (1.5–3.5 ppm) and the aromatic pyridine protons (7.0–8.5 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the 1-Pyridin-2-ylpiperidin-3-amine candidate standard using a calibrated microbalance.

  • Internal Standard Addition: Accurately weigh ~5.0 mg of certified reference grade Maleic acid into the same vial[4].

  • Solvation: Dissolve the mixture in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz or higher, using a 90° pulse angle, a relaxation delay (D1) of at least 30 seconds (to ensure complete longitudinal relaxation of all protons), and 64 scans.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet at 6.2 ppm (representing 2 protons) and a distinct, well-resolved signal from the analyte (e.g., the pyridine proton at ~8.1 ppm, representing 1 proton). Calculate the absolute mass fraction (purity) using the standard qNMR equation.

Self-Validation Check: Ensure the baseline between the Maleic acid peak and the analyte peak is completely flat. Any baseline distortion or overlapping impurity signals invalidate the integration ratio, requiring a change in the deuterated solvent.

Protocol B: Chromatographic Purity via HPLC-UV

Causality Insight: Unlike simple aliphatic piperidines that require pre-column derivatization for UV detection[5], 1-Pyridin-2-ylpiperidin-3-amine possesses a strong UV chromophore due to its pyridine ring. However, its highly basic nature necessitates an end-capped C18 column and an acidic ion-pairing mobile phase (0.1% TFA) to suppress silanol ionization and prevent severe peak tailing.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC system with a Photodiode Array (PDA) or UV detector set to 254 nm. Install an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min. Column temperature should be maintained at 30°C.

  • Sample Preparation: Dissolve 10 mg of the reference standard in 10 mL of Mobile Phase A (1 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

  • Injection & Analysis: Inject 10 µL of the blank, followed by the sample. Calculate chromatographic purity by area normalization, ignoring peaks present in the blank.

Self-Validation Check: Before sample analysis, inject a standard solution to verify that the tailing factor (Tf) for the 1-Pyridin-2-ylpiperidin-3-amine peak is ≤ 1.5. If Tf > 1.5, secondary interactions are occurring, indicating column degradation or insufficient ion-pairing agent.

References

  • Title: (4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone (Related Compounds: 1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride) Source: ChemSrc URL: [Link]

  • Title: Obtaining and Certifying Primary Reference Standard of 6,8-Dimethyl-2-Piperidinomethyl-2,3-Dihydrothiazolo[2,3-F]xanthine Source: R Discovery URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride proper disposal procedures

1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (CAS: 2416236-20-7) is a synthetic heterocyclic amine widely utilized in drug discovery and medicinal chemistry[1]. Due to its distinct chemical topology—comprising a pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (CAS: 2416236-20-7) is a synthetic heterocyclic amine widely utilized in drug discovery and medicinal chemistry[1]. Due to its distinct chemical topology—comprising a pyridine ring, a piperidine scaffold, and a primary amine, all stabilized as a dihydrochloride salt—its disposal requires rigorous logistical planning.

Improper handling of this compound not only poses severe occupational hazards (including dermal sensitization and respiratory toxicity) but also risks environmental contamination and regulatory non-compliance[2]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling and terminal disposal of this chemical.

Part 1: Quantitative Safety & Operational Thresholds

To establish a foundation of safety, all operational parameters must be strictly quantified. The following table summarizes the critical thresholds required for the safe storage and handling of 1-pyridin-2-ylpiperidin-3-amine dihydrochloride prior to disposal.

ParameterOperational ThresholdScientific Rationale
Storage Temperature < 25°C (Cool & Dry)Prevents thermal degradation and subsequent pressure buildup in sealed waste containers[3].
Ventilation Requirement > 8-12 air changes/hrMitigates inhalation risk from aerosolized crystalline dust during waste transfer[4].
Minor Spill Threshold < 50 gramsVolume is safely manageable by trained lab personnel using standard Level C PPE.
Major Spill Threshold > 50 gramsExceeds local containment capacity; requires immediate evacuation and EHS intervention.

Part 2: Operational Safety & PPE Causality

Standard laboratory PPE is insufficient for handling concentrated hazardous waste. When preparing 1-pyridin-2-ylpiperidin-3-amine dihydrochloride for disposal, personnel must upgrade to Level C PPE[3].

  • Dermal Protection (Double-Gloving): Utilize double-layered nitrile gloves. Causality: The primary amine and pyridine moieties can act as skin sensitizers. Double-gloving provides a fail-safe against micro-tears and significantly delays breakthrough times if the compound is dissolved in an organic carrier solvent[3].

  • Respiratory Protection: Use an N95/P95 particulate respirator or work exclusively within a certified fume hood. Causality: The compound is a fine crystalline powder. Transferring the powder into waste receptacles generates microscopic aerosols that can bypass standard surgical masks, leading to respiratory tract irritation[4].

Part 3: Waste Segregation & Disposal Workflow

The disposal of heterocyclic amine hydrochlorides must follow a strict, linear progression to ensure chemical stability and regulatory compliance.

G Start Waste Generation: 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Decision->Liquid Solution SolidCont Puncture-Resistant HDPE Container Solid->SolidCont LiquidCont Compatible Solvent Waste Jug Liquid->LiquidCont Labeling Affix Hazardous Waste Label (Toxic, Irritant) SolidCont->Labeling LiquidCont->Labeling Storage Satellite Accumulation Area (Ventilated, <25°C) Labeling->Storage Pickup EHS Collection & Transport Storage->Pickup Incineration Licensed Incineration (Afterburner & Flue Gas Scrubber) Pickup->Incineration

Workflow for segregation, accumulation, and destruction of heterocyclic amine waste.

Part 4: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can physically confirm the success of the safety measure before proceeding to the next step.

Protocol 1: Solid Waste Segregation and Packaging

Causality: Fine crystalline powders pose a severe inhalation hazard. Containment must prioritize preventing aerosolization and physical exposure[3].

  • Collection: Place all solid waste—including bulk powder, contaminated weigh boats, and filter paper—into a heavy-duty, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Sealing: Ensure the container features a tight-fitting, screw-cap lid. Never use snap-caps, which can pop open if the container is dropped.

  • Labeling: Affix a hazardous waste tag immediately. Mark as "Toxic Solid, Organic" and specify "Contains: 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride (CAS: 2416236-20-7)"[1].

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a fume hood or ventilated cabinet[4].

  • Self-Validation Step: Before transport, invert the sealed container gently over a clean surface. The absence of escaping powder validates the integrity of the seal.

Protocol 2: Liquid Waste (Solutions) Management

Causality: This compound is highly soluble in aqueous and polar organic solvents. Improper segregation can lead to exothermic reactions or regulatory violations regarding halogenated waste[5].

  • Compatibility Check: Verify that the solvent used (e.g., Methanol, Water) is chemically compatible with the waste jug.

  • Halogen Flagging: Even if dissolved in a non-halogenated solvent, the solution must be explicitly labeled as containing chlorides due to the dihydrochloride salt.

  • Transfer: Utilize a closed-funnel system to transfer the liquid waste into the jug, minimizing aerosolization and vapor release[4].

  • Secondary Containment: Place the waste jug in a secondary containment tray capable of holding 110% of the jug's volume.

  • Self-Validation Step: Inspect the secondary containment tray weekly. A completely dry tray confirms the primary jug's structural integrity.

Protocol 3: Spill Decontamination Workflow

Causality: Immediate containment prevents environmental discharge into sewer systems, which is strictly prohibited due to aquatic toxicity[2],[4].

  • Isolation: Evacuate the immediate area and don Level C PPE[3].

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials.

  • Collection: Use spark-proof tools to gently collect the absorbed material. Do not dry sweep, as this generates hazardous dust clouds[3].

  • Surface Decontamination: Wipe the affected surface with a damp rag, then place the rag into a sealed plastic bag for hazardous waste disposal[4].

  • Self-Validation Step: After a final wash with soap and water, visually inspect the area under a bright, angled light. The absence of crystalline glare validates complete decontamination.

Part 5: Final Destruction (Incineration Mechanism)

Under no circumstances should 1-pyridin-2-ylpiperidin-3-amine dihydrochloride be poured down the drain or disposed of in standard municipal waste[2],[4].

Thermal Destruction: Final disposal must be executed via controlled incineration at a licensed facility equipped with an afterburner and a flue gas scrubber[3].

  • Mechanistic Causality: Combustion of the dihydrochloride salt and the nitrogenous heterocycle generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. The flue gas scrubber is chemically necessary to neutralize these acidic emissions before atmospheric release, preventing environmental acidification and ensuring compliance with EPA/local environmental regulations[2],[3].

References

  • Title: MSDS of 1-methylcyclobutan-1-amine hydrochloride Source: Capot Chemical URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.